4-Chloro-3-phenyl-1H-indazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBCDZBRDFBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743398 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-02-4 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole,4-chloro-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-phenyl-1H-indazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, making its derivatives, such as this compound, subjects of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on its relevance to researchers in the field.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. While some data is derived from predictions and closely related analogs, it provides a valuable reference for experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| CAS Number | 13097-02-4 | N/A |
| Melting Point | Estimated: 109-112 °C (based on 5-Chloro-3-phenyl-1H-indazole) | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available (likely soluble in organic solvents like DMSO, DMF, and alcohols) | |
| Appearance | Likely a solid at room temperature | |
| XlogP (predicted) | 3.8 | [1] |
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. A chloro group is substituted at the 4-position of the indazole ring, and a phenyl group is attached at the 3-position.
Chemical Structure:
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted 1H-Indazoles:
This protocol can be adapted for the synthesis of this compound. The starting materials would likely be a substituted o-chlorobenzaldehyde and phenylhydrazine to form the corresponding hydrazone, which can then undergo cyclization.
Materials:
-
Substituted o-chlorobenzaldehyde
-
Phenylhydrazine
-
Appropriate solvent (e.g., methanol, ethanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Base (e.g., sodium acetate)
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Step 1: Synthesis of the Arylhydrazone Intermediate
-
Dissolve the substituted o-chlorobenzaldehyde (1 equivalent) and phenylhydrazine (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid and sodium acetate.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolate the precipitated arylhydrazone by filtration and wash with cold water.
-
Dry the product.
Step 2: Copper-Catalyzed Intramolecular N-Arylation
-
To a dried Schlenk tube under a nitrogen atmosphere, add the arylhydrazone (1 equivalent), CuI (e.g., 20 mol%), KOH (e.g., 200 mol%), and 1,10-phenanthroline (e.g., 22 mol%).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC.
-
After cooling to room temperature, add ethyl acetate and pass the mixture through a short silica gel column.
-
Wash the eluate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[3]
Note: This is a generalized protocol and optimization of reaction conditions (catalyst, base, ligand, solvent, temperature, and reaction time) would be necessary to achieve a good yield of this compound.
Biological Activity and Signaling Pathways
Indazole derivatives are recognized for their broad range of pharmacological activities, including their role as kinase inhibitors in cancer therapy.[4][5]
Multi-Kinase Inhibition
Several indazole-containing compounds have been identified as potent multi-kinase inhibitors. Specifically, derivatives of N-(4-(1-(4-chloro-1H-indazolyl))phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea have been shown to target receptor tyrosine kinases such as c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and Fms-like tyrosine kinase 3 (FLT3).[4] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.
The inhibitory action of these indazole derivatives on these kinases can disrupt downstream signaling cascades, ultimately leading to the inhibition of tumor growth and angiogenesis.
Figure 1: Conceptual signaling pathway illustrating the inhibitory effect of a this compound derivative on key receptor tyrosine kinases (c-Kit, PDGFRβ, FLT3) and the subsequent impact on downstream cellular processes like proliferation, survival, and angiogenesis.
Potential Anticancer Mechanisms
Beyond direct kinase inhibition, indazole derivatives have been implicated in other anticancer mechanisms, including the induction of apoptosis and cell cycle arrest.[6] The inhibition of kinases like Polo-like kinase 4 (PLK4) by indazole-based compounds can lead to polyploidy and apoptotic cell death in cancer cells.[7]
The following workflow outlines the general steps involved in evaluating the anticancer potential of a compound like this compound.
Figure 2: A generalized experimental workflow for the evaluation of the anticancer properties of a novel indazole derivative, from synthesis to lead compound identification.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features suggest the potential for potent and selective kinase inhibition. The information provided in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related indazole derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its therapeutic potential in various disease models.
References
- 1. PubChemLite - this compound (C13H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-phenyl-1H-indazole mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Indazole Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly in oncology.[1] Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, have been approved for cancer treatment, validating the therapeutic potential of this scaffold.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of anticancer indazole derivatives, with a focus on data presentation, experimental protocols, and signaling pathway visualization.
Induction of Apoptosis
A primary mechanism by which indazole derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis.
Modulation of Bcl-2 Family Proteins and Caspase Activation
Several studies have demonstrated that indazole derivatives can trigger the intrinsic apoptotic pathway. For instance, compound 2f , a synthesized indazole derivative, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[4] Similarly, compound 6o was found to induce apoptosis in K562 chronic myeloid leukemia cells by potentially inhibiting Bcl-2 family members.[5][6]
Generation of Reactive Oxygen Species (ROS)
The induction of apoptosis by some indazole derivatives is also linked to the generation of reactive oxygen species (ROS). Compound 2f was observed to increase the levels of ROS in 4T1 cells, which can lead to oxidative stress and trigger mitochondrial-mediated apoptosis.[4][7]
Quantitative Data: IC50 Values of Apoptosis-Inducing Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 (Lung) | 0.23 | [4] |
| 4T1 (Breast) | Not specified | [4] | |
| HepG2 (Liver) | Not specified | [4] | |
| MCF-7 (Breast) | 1.15 | [2] | |
| HCT116 (Colon) | Not specified | [4] | |
| 6o | K562 (Leukemia) | 5.15 | [5][6] |
| A549 (Lung) | Not specified | [3] | |
| PC-3 (Prostate) | Not specified | [3] | |
| Hep-G2 (Liver) | Not specified | [3] | |
| Compound 7 | FaDu (Hypopharyngeal) | Not specified | [8] |
| YD-15 (Oral Tongue) | Not specified | [8] | |
| MCF7 (Breast) | Not specified | [8] |
Signaling Pathway: Intrinsic Apoptosis Induction by Indazole Derivatives
Caption: Intrinsic apoptosis pathway induced by indazole derivatives.
Cell Cycle Arrest
Another significant mechanism of action for indazole derivatives is the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific checkpoints.
G0/G1 Phase Arrest
The compound YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, has been shown to induce G1 phase arrest in HA22T and Hep3B human hepatocellular carcinoma cells.[9] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The G1 arrest induced by YC-1 is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(CIP1/WAP1).[9]
Inhibition of Key Cell Cycle Regulators
While specific data on 4-Chloro-3-phenyl-1H-indazole is unavailable, other heterocyclic compounds have been shown to arrest the cell cycle by targeting key regulators. For example, some benzimidazole derivatives arrest the cell cycle in the G1, S, or G2/M phases by inhibiting EGFR kinase.[10] Given the structural similarities and the broad kinase inhibitory profile of many indazole derivatives, it is plausible that they could also affect cell cycle progression through similar mechanisms.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
Inhibition of Kinase Signaling and Other Mechanisms
Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.
Multi-Kinase Inhibition
Compound 97 , an N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea, has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3.[1] The inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.
Inhibition of the PD-1/PD-L1 Interaction
Recent research has explored the role of indazole derivatives in cancer immunotherapy. Compound Z13 , a 4-phenyl-1H-indazole derivative, was found to inhibit the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1).[11] This inhibition can restore the anti-tumor immune response by preventing T-cell exhaustion.[11]
Disruption of Cell Migration and Invasion
Compound 2f has also been shown to disrupt the migration and invasion of 4T1 breast cancer cells. This effect was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[4]
Quantitative Data: Kinase and Protein Interaction Inhibition
| Compound | Target | Assay | IC50 / KD | Reference |
| 97 | c-Kit | Kinase Assay | 68.5 ± 9.5 nM (Kd) | [1] |
| PDGFRβ | Kinase Assay | 140 ± 0 nM (Kd) | [1] | |
| FLT3 | Kinase Assay | 375 ± 15.3 nM (Kd) | [1] | |
| 109 | EGFR T790M | Kinase Assay | 5.3 nM (IC50) | [1] |
| EGFR | Kinase Assay | 8.3 nM (IC50) | [1] | |
| Z13 | PD-1/PD-L1 | HTRF Binding | 189.6 nM (IC50) | [11] |
| hPD-L1 | SPR | 231 nM (KD) | [11] | |
| mPD-L1 | SPR | 311 nM (KD) | [11] |
Signaling Pathway: Inhibition of PD-1/PD-L1 Interaction
Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by indazole derivatives.
Experimental Protocols
MTT Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the indazole derivative and a vehicle control for the desired time period (e.g., 48 hours). 5-Fluorouracil can be used as a positive control.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Seed cancer cells (e.g., K562) in a 6-well plate and treat with different concentrations of the indazole derivative for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Methodology:
-
Treat cancer cells with the indazole derivative at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. GAPDH is often used as a loading control.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
Indazole derivatives represent a versatile and promising class of anticancer agents with a multitude of mechanisms of action. They can effectively induce apoptosis through the modulation of Bcl-2 family proteins and ROS generation, arrest the cell cycle at critical checkpoints, and inhibit key protein kinases and immune checkpoint interactions. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important chemical scaffold in the fight against cancer. Further research is warranted to elucidate the precise mechanisms of specific derivatives and to identify novel and more potent anticancer agents based on the indazole core structure.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the fused aromatic rings and the presence of nitrogen atoms, allow for diverse substitutions, leading to a wide array of pharmacological activities.[2][3] This technical guide provides an in-depth overview of the significant biological activities of substituted 1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. The content herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity
Substituted 1H-indazoles have demonstrated potent and varied anticancer activities, targeting multiple hallmarks of cancer. Several clinically approved drugs, such as Pazopanib and Niraparib, feature the 1H-indazole core, highlighting its therapeutic relevance.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected substituted 1H-indazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 | [4] |
| 6o | (Structure not specified) | K562 (Human Chronic Myeloid Leukemia) | 5.15 | [5][6][7] |
| 7j | (Structure not specified) | MCF-7 (Human Breast Cancer) | 9 (HDAC6 IC50 = 34 nM) | [4] |
| 5'k | 5-nitro-N-(phenyl)-3-(phenylamino)-1H-indazole-1-carboxamide derivative | A549 (Human Lung Carcinoma) | Comparable to Pazopanib | [2] |
| 5'n | 5-nitro-N-(phenyl)-3-(phenylamino)-1H-indazole-1-carboxamide derivative | MCF-7 (Human Breast Cancer) | Comparable to Doxorubicin | [2] |
| 5i | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | (BRD4 inhibition) | 0.060 | [8] |
| 2f | (Structure not specified) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [9] |
Signaling Pathways in Anticancer Activity
Substituted 1H-indazoles exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
One key mechanism involves the induction of apoptosis. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[5][7] Inhibition of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest or apoptosis.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 3. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
The Ascendancy of Indazoles: A Technical Guide to Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and synthesis of novel indazole-based compounds, detailing experimental protocols and presenting key quantitative data to aid researchers in this dynamic field.
The Indazole Core: A Versatile Pharmacophore
Indazole-containing derivatives are prevalent in a multitude of clinically approved drugs and investigational compounds, demonstrating a broad spectrum of biological activities.[1] These activities include anti-inflammatory, antibacterial, anti-HIV, and most notably, anticancer properties, often achieved through the inhibition of protein kinases.[1] The indazole moiety can act as a bioisostere for other aromatic systems like indole or benzimidazole, offering advantages in terms of metabolic stability and target engagement. Marketed drugs such as Pazopanib , a multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, underscore the therapeutic significance of this scaffold.
Synthesis of Novel Indazole-Based Compounds
The synthesis of the indazole core and its derivatives can be achieved through various strategic approaches. This section details a representative synthetic protocol for a novel indazole derivative, highlighting the key chemical transformations involved.
General Synthetic Strategy
A common and effective method for the synthesis of substituted indazoles involves the cyclization of appropriately functionalized precursors. The following protocol outlines the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, which have shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR).[2]
Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide [2]
-
Step 1: Synthesis of the Indazole Carboxylic Acid Intermediate:
-
To a solution of the appropriate starting materials, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to introduce the 2,6-dichloro-3,5-dimethoxyphenyl moiety at the 6-position of the indazole ring.
-
The resulting intermediate is then subjected to hydrolysis of an ester group at the 4-position to yield the carboxylic acid.
-
-
Step 2: Amide Coupling:
-
The indazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution.
-
The appropriate aniline derivative (e.g., aniline, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide.
-
Biological Evaluation of Novel Indazole Compounds
The therapeutic potential of newly synthesized indazole derivatives is assessed through a series of in vitro and in vivo assays. A critical initial step is to determine their inhibitory activity against specific biological targets, often protein kinases implicated in disease pathways.
Kinase Inhibition Assays
Biochemical assays are employed to quantify the potency of a compound against a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy in inhibiting a specific biological or biochemical function.
Experimental Protocol: LanthaScreen™ Kinase Assay [3][4][5][6][7]
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, FGFR).
-
Fluorescein-labeled substrate peptide.
-
Europium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Test compounds (novel indazole derivatives).
-
Kinase reaction buffer.
-
TR-FRET dilution buffer.
-
384-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole compounds in kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add a mixture of the kinase and the fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of the europium-labeled antibody in TR-FRET dilution buffer containing EDTA.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Presentation
The following tables summarize the inhibitory activities of several novel and established indazole-based compounds against various protein kinases.
Table 1: Inhibitory Activity (IC50) of Indazole-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR2 | 30 | [8] |
| Axitinib | VEGFR2 | 0.2 | [8] |
| Compound 13a | FGFR1 | 30.2 | [2] |
| Compound 10a | FGFR1 | 69.1 | [9] |
| Compound C05 | PLK4 | < 0.1 | [10] |
| Niraparib | PARP-1 | 3.8 | |
| Niraparib | PARP-2 | 2.1 |
Table 2: Cellular Activity (GI50) of Indazole-Based Compounds
| Compound | Cell Line | GI50 (µM) | Reference |
| Compound XI | IGROV1 (Ovarian) | 0.46 | [11] |
| Compound XI | SR (Leukemia) | 0.28 | [11] |
| Compound XI | ACHN (Renal) | 0.38 | [11] |
| Compound XI | LOX IMV1 (Melanoma) | 0.17 | [11] |
| Compound 6f | 4 Cancer Cell Lines (Average) | 0.77 | [11] |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [12] |
| Compound C05 | MCF-7 (Breast Cancer) | 0.979 | [12] |
| Compound C05 | H460 (Non-small cell lung cancer) | 1.679 | [12] |
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of indazole-based inhibitors requires knowledge of the signaling pathways they target. Furthermore, visualizing the experimental workflow provides a clear overview of the drug discovery process.
Key Signaling Pathways
Many indazole-based compounds target receptor tyrosine kinases (RTKs) such as EGFR and FGFR, which play crucial roles in cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate these complex signaling cascades.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Figure 2: Overview of the FGFR Signaling Cascade.
Experimental Workflow
The discovery and development of a novel indazole-based kinase inhibitor follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Figure 3: A Typical Drug Discovery Workflow for Indazole-Based Inhibitors.
Conclusion
The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. Its versatility in chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key aspects of indazole-based drug discovery, from synthetic strategies and detailed experimental protocols to the visualization of complex biological systems. As our understanding of the molecular drivers of disease deepens, the rational design of new indazole derivatives holds immense promise for the development of next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b.aun.edu.eg [b.aun.edu.eg]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 4-Chloro-3-phenyl-1H-indazole: A Review of the Core Scaffold
Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, it serves as a foundational core for a multitude of synthetic compounds with diverse therapeutic applications.[1][2] Derivatives of the indazole nucleus are largely synthetic, with few natural occurrences, and have demonstrated a wide array of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][2][3] This technical guide focuses on the pharmacological context of the 4-Chloro-3-phenyl-1H-indazole structure, leveraging data from related indazole derivatives to project its potential biological profile.
While specific pharmacological data for this compound is not extensively available in the public domain, the individual contributions of the chloro and phenyl substitutions on the indazole core can be inferred from studies on analogous compounds.
General Pharmacological Activities of the Indazole Core
The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a variety of pharmacological responses.[2] The therapeutic potential of indazole derivatives is broad, with documented activities including:
-
Anticancer: Many indazole derivatives exhibit potent antitumor effects by targeting various kinases.[1]
-
Antimicrobial: The scaffold has been incorporated into agents with antibacterial, antifungal, and antiprotozoal properties.[2][4][5]
-
Anti-inflammatory: Certain indazole-based compounds have shown significant anti-inflammatory effects.[2]
-
Neurological: Derivatives have been explored as ligands for serotonin receptors, indicating potential applications in neuroscience.[6]
The biological activity is highly dependent on the nature and position of the substituents on the indazole ring system.
Projected Profile Based on Structurally Related Analogs
To construct a potential pharmacological profile for this compound, we can analyze derivatives with similar substitution patterns.
Chloro-Substituted Indazole Derivatives
The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency or altering its selectivity.
-
Anticancer Activity: A complex derivative containing a 4-chloroindazole moiety, N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea, has been identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with high affinity.[1] This compound also demonstrated potent growth inhibition across a panel of human cancer cell lines.[1]
-
Antileishmanial Activity: Studies on 3-chloro-6-nitro-1H-indazole derivatives have revealed promising activity against Leishmania major.[4] Molecular modeling suggests these compounds bind to the trypanothione reductase enzyme, a key target in the parasite.[2][4]
Phenyl-Substituted Indazole Derivatives
The phenyl group at the 3-position is a common feature in many biologically active indazoles, often contributing to target binding through hydrophobic and aromatic interactions.
-
Anticancer Activity (PD-1/PD-L1 Inhibition): A recent study highlighted 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.[7] The lead compound from this series, Z13, showed potent inhibitory activity in binding assays (IC50 of 189.6 nM) and significant in vivo antitumor efficacy.[7]
-
Antiprotozoal Activity: 2,3-Diphenyl-2H-indazole derivatives have been evaluated for their activity against various protozoa, with some compounds showing greater potency than the reference drug metronidazole.[5]
-
Antifungal Activity: The 3-phenyl-1H-indazole moiety has been identified as a promising scaffold for developing new anticandidal agents.[3]
Synthesis and Methodologies
The synthesis of substituted indazoles can be achieved through various chemical routes. A general workflow for the synthesis and subsequent biological evaluation of such compounds is outlined below.
General Synthetic Workflow
The construction of the indazole core and the introduction of substituents typically involve multi-step synthesis protocols. Common strategies include cyclization reactions starting from appropriately substituted anilines or benzaldehydes. The final compounds are purified and their structures confirmed using analytical techniques like NMR and mass spectrometry before biological testing.
Caption: General workflow for the synthesis and biological evaluation of novel indazole derivatives.
Experimental Protocols
While protocols for the specific target compound are unavailable, representative methodologies for evaluating related indazole derivatives are described.
Kinase Inhibition Assay (Example)
This protocol is a generalized representation for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and added to the wells of a microplate.
-
The kinase and substrate are added to the wells.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature for a specific duration.
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Conclusion
The 1H-indazole core is a well-established pharmacophore with a wide range of biological activities. Based on the analysis of structurally related compounds, it is plausible that this compound could exhibit biological activities in areas such as oncology and infectious diseases. The chloro and phenyl substitutions are common in potent, biologically active molecules. However, without direct experimental data, its specific pharmacological profile, including potency, selectivity, and mechanism of action, remains speculative. Further research and empirical testing are necessary to fully elucidate the therapeutic potential of this specific compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Indazole scaffold as a privileged structure in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure." This status is attributed to its versatile chemical nature and its presence in a multitude of biologically active compounds, including several FDA-approved drugs. This technical guide provides a comprehensive overview of the indazole core, detailing its synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics. The guide further presents quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways modulated by indazole-containing compounds.
Physicochemical Properties and Drug-Likeness of Indazole Derivatives
Indazole and its derivatives generally exhibit favorable physicochemical properties for drug development. The fused ring system provides a rigid framework amenable to the introduction of various substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. Many indazole-based compounds adhere to Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate. These rules stipulate a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not exceeding 5.[1] The ability to readily modify the indazole core enables chemists to maintain these drug-like properties while exploring diverse chemical space.[2][3][4]
The Indazole Scaffold in Approved Drugs and Clinical Candidates
The therapeutic significance of the indazole scaffold is underscored by its presence in a range of marketed drugs and clinical candidates.[5][6][7] A prominent example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8][9] Pazopanib effectively inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit), thereby disrupting tumor angiogenesis and growth.[8][10][9][11] Another notable example is Axitinib , a potent and selective inhibitor of VEGFRs 1, 2, and 3, also used in the treatment of advanced renal cell carcinoma.[5]
The following tables summarize the in vitro inhibitory activities of key indazole-based kinase inhibitors against various clinically relevant kinases.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM) of Indazole-Based Kinase Inhibitors
| Target Kinase | Pazopanib (IC50/Ki in nM) | Axitinib (IC50 in nM) | Reference(s) |
| VEGFR-1 | 10 | 0.1 - 1.2 | [5][12][13] |
| VEGFR-2 | 30 | 0.2 | [5][12][13] |
| VEGFR-3 | 47 | 0.1 - 0.3 | [5][12][13] |
| PDGFR-α | 71 | 1.6 | [5][12] |
| PDGFR-β | 84 | - | [5][12] |
| c-Kit | 74 | 1.7 | [5][12][13] |
| FGFR1 | 140 | - | [13] |
Table 2: In Vitro Inhibitory Activity (IC50 in nM) of Additional Indazole Derivatives against VEGFR-2
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [14] |
| Derivative W12 | VEGFR-2 | < 5 | [14] |
| Derivative W17 | VEGFR-2 | < 5 | [14] |
| Derivative W19 | VEGFR-2 | < 5 | [14] |
| Derivative W20 | VEGFR-2 | < 5 | [14] |
| Derivative W2 | VEGFR-2 | < 10 | [14] |
| Derivative W23 | VEGFR-2 | < 10 | [14] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [14] |
| Pazopanib | VEGFR-2 | 30 | [14] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole-based kinase inhibitors primarily exert their therapeutic effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of VEGFR, PDGFR, c-Kit, and FGFR, and highlight the points of intervention by indazole derivatives.
Caption: Simplified VEGFR Signaling Pathway and Inhibition by Pazopanib.
Caption: Simplified PDGFR Signaling Pathway and Inhibition by Pazopanib.
Caption: Simplified c-Kit Signaling Pathway and Inhibition by Pazopanib.
Caption: Simplified FGFR Signaling Pathway and Inhibition by Pazopanib.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the indazole core and for key biological assays used to evaluate indazole-based compounds.
Synthesis of the Indazole Scaffold
Several synthetic routes have been developed to construct the indazole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for three classical and widely used methods.
1. Jacobson Indazole Synthesis (from o-Toluidine)
This method involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[15][16][17]
-
Materials: o-Toluidine, Acetic Anhydride, Glacial Acetic Acid, Sodium Nitrite, Sulfuric Acid, Benzene, Methanol, Sodium Methoxide, Hydrochloric Acid, Ammonia.
-
Procedure:
-
Slowly add o-toluidine (1.0 eq) to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture in an ice bath to between +1°C and +4°C.
-
Nitrosate the mixture by introducing a stream of nitrous gases (generated from the reaction of sodium nitrite with sulfuric acid) while maintaining the temperature. The completion of nitrosation is indicated by a persistent black-green color.
-
Pour the reaction mixture onto ice and water.
-
Extract the separated oil with benzene.
-
Wash the benzene extract with ice water and then treat with methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.
-
After gas evolution ceases, briefly boil the solution on a steam bath.
-
Cool the solution and extract with 2N and 5N hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to yield colorless indazole.
-
2. Cadogan-Sundberg Indole Synthesis (adapted for Indazoles)
This reaction involves the reductive cyclization of o-nitroarenes containing a side chain with a double or triple bond, using a trivalent phosphorus reagent like triethyl phosphite.[16][18][19][20]
-
Materials: o-Nitroarene precursor, Triethyl phosphite.
-
Procedure:
-
Dissolve the o-nitroarene precursor in an excess of triethyl phosphite.
-
Heat the reaction mixture to reflux (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indazole derivative.
-
3. Davis-Beirut Reaction (for 2H-Indazoles)
This method provides a route to 2H-indazoles from o-nitrobenzaldehydes and primary amines.[4][6][14][21][22]
-
Materials: o-Nitrobenzaldehyde, Primary amine, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
To a solution of the primary amine (2.0 eq) in a mixture of DMSO and water, add powdered KOH (10 eq).
-
To this stirred suspension, add a solution of the o-nitrobenzaldehyde (1.0 eq) in DMSO dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Pazopanib and Axitinib
Detailed synthetic procedures for the approved drugs Pazopanib and Axitinib are outlined below, illustrating the practical application of indazole chemistry.
Synthesis of Pazopanib
The synthesis of Pazopanib involves the coupling of a substituted indazole with a pyrimidine and a sulfonamide moiety.[3][8][12][21]
-
Key Intermediate Synthesis (N,2,3-trimethyl-2H-indazol-6-amine):
-
Reduction: Reduce 3-methyl-6-nitro-1H-indazole to 3-methyl-1H-indazol-6-amine.
-
Reductive Amination: React 3-methyl-1H-indazol-6-amine with paraformaldehyde and sodium borohydride to yield N,3-dimethyl-1H-indazol-6-amine.
-
N-methylation: Treat N,3-dimethyl-1H-indazol-6-amine with trimethyl orthoformate in the presence of sulfuric acid to afford N,2,3-trimethyl-2H-indazol-6-amine.
-
-
Final Coupling Step:
-
Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to approximately 95°C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to induce precipitation of Pazopanib hydrochloride.
-
Collect the product by filtration, wash with a suitable solvent, and dry.
-
Synthesis of Axitinib
The synthesis of Axitinib typically involves palladium-catalyzed cross-coupling reactions to construct the C-C and C-S bonds.[5][9][11]
-
Key Steps:
-
Migita Coupling: A palladium-catalyzed cross-coupling reaction between a 6-haloindazole derivative and N-methyl-2-mercaptobenzamide to form the C-S bond.
-
Heck Reaction: A palladium-catalyzed reaction between the resulting indazole-thioether and 2-vinylpyridine to form the C-C bond, creating the styryl linkage.
-
Deprotection and Finalization: Removal of any protecting groups and purification of the final product.
-
Caption: General workflow for the synthesis of indazole derivatives.
Biological Evaluation Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.[5][8][12][20]
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound (e.g., indazole derivative), kinase assay buffer, ADP-Glo™ Kinase Assay kit (or similar), 96- or 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Angiogenesis Assay (Co-culture Model)
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of tube-like structures by endothelial cells co-cultured with fibroblasts.[10][18][19]
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Normal Human Dermal Fibroblasts (NHDFs), appropriate cell culture media and supplements, Matrigel (or similar basement membrane extract), test compound, 96-well plates.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed a co-culture of HUVECs and NHDFs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the plate for a sufficient period to allow for tube formation (typically 12-24 hours).
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Determine the concentration of the compound that inhibits tube formation by 50% (IC50).
-
3. Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with an indazole derivative.[9][15][17]
-
Materials: Cells expressing the target kinase, test compound, lysis buffer, primary antibodies (total and phospho-specific for the target and downstream effectors), HRP-conjugated secondary antibodies, chemiluminescent substrate, SDS-PAGE equipment, and blotting apparatus.
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR2).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
Caption: Workflow for the biological evaluation of indazole derivatives.
Conclusion
The indazole scaffold has unequivocally established its importance as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse range of biological targets have led to the development of successful therapeutics, particularly in the field of oncology. The continued exploration of the vast chemical space around the indazole core, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative and effective medicines. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the synthesis, evaluation, and mechanism of action of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rroij.com [rroij.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles | Beirut Arab University [bau.edu.lb]
- 11. researchgate.net [researchgate.net]
- 12. arches.union.edu [arches.union.edu]
- 13. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 14. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
- 17. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 20. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 21. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arches.union.edu [arches.union.edu]
Navigating the Therapeutic Landscape of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery
Absence of specific data for 4-Chloro-3-phenyl-1H-indazole necessitates a broader analysis of the therapeutic potential of the indazole scaffold, a core structure in numerous biologically active compounds. This guide synthesizes findings on closely related substituted 1H-indazoles, offering insights into potential therapeutic targets and research directions for novel derivatives like this compound.
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While a comprehensive search of scientific literature reveals no specific biological data for this compound, the extensive research on its structural analogs provides a robust framework for predicting its potential therapeutic applications and guiding future investigations. This technical guide will explore the established therapeutic targets of several key classes of substituted 1H-indazoles, presenting quantitative data, experimental protocols, and visualizing key biological pathways to inform drug development professionals.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
A predominant therapeutic application of indazole derivatives lies in the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.
Multi-Kinase Inhibition
One notable example is the urea derivative N-(4-(1-(4-chloroindazol-1-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea . This compound has demonstrated potent inhibitory activity against several receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1]
| Target Kinase | Dissociation Constant (Kd) (nM) |
| c-Kit | 68.5 ± 9.5 |
| PDGFRβ | 140 ± 0 |
| FLT3 | 375 ± 15.3 |
Table 1: Inhibitory Activity of a 4-Chloroindazole Derivative Against Receptor Tyrosine Kinases. [1]
The compound also exhibited broad-spectrum anti-proliferative activity against a panel of 12 human cancer cell lines, with IC50 values ranging from 1.12 to 6.84 μM.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-indazole-3-amine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.[1]
| Compound | Target | IC50 (nM) |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 |
| Derivative 102 | FGFR1 | 30.2 ± 1.9 |
| Derivative 101 | FGFR1 | 69.1 ± 19.8 |
| Derivative 106 | FGFR1 | 2000 ± 400 |
| FGFR2 | 800 ± 300 | |
| FGFR3 | 4500 ± 1600 |
Table 2: Inhibitory Activity of 1H-Indazole-3-Amine Derivatives Against FGFRs. [1]
The development of these inhibitors often involves strategies like scaffold hopping and molecular hybridization to optimize potency and selectivity.[1]
Anaplastic Lymphoma Kinase (ALK) Inhibition
3-Aminoindazole derivatives have also yielded potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in several cancers. Entrectinib, a notable example, demonstrates an IC50 value of 12 nM against ALK.[1]
Emerging Therapeutic Arenas for Indazole Derivatives
Beyond kinase inhibition, the versatility of the indazole scaffold has led to the exploration of other therapeutic targets.
Programmed Cell Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Inhibition
In the realm of cancer immunotherapy, 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the PD-1/PD-L1 interaction. This interaction is a critical immune checkpoint that tumors exploit to evade immune surveillance. One such derivative, compound Z13, exhibited an IC50 of 189.6 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay and bound to PD-L1 with high affinity (KD = 231 nM for human PD-L1).[2][3]
Antileishmanial Activity
Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents. These compounds are thought to exert their effect by targeting the Leishmania infantum trypanothione reductase (TryR) enzyme, a key component of the parasite's defense against oxidative stress.[4]
Experimental Methodologies
The identification and characterization of the therapeutic potential of indazole derivatives rely on a suite of standardized experimental protocols.
Kinase Inhibition Assays
Enzymatic Assays: The inhibitory activity of compounds against specific kinases is typically determined using in vitro enzymatic assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Common formats include radiometric assays using ³²P-ATP or non-radiometric assays utilizing fluorescence or luminescence detection.
Cell-Based Assays: To assess the activity of compounds in a cellular context, anti-proliferative assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability. Cells are seeded in multi-well plates, treated with the test compound for a defined period (e.g., 48 hours), and then incubated with MTT. Viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified by measuring its absorbance.
PD-1/PD-L1 Inhibition Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: This is a proximity-based assay used to screen for inhibitors of protein-protein interactions. In the context of PD-1/PD-L1, recombinant PD-1 and PD-L1 proteins are labeled with a donor and an acceptor fluorophore, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.[3]
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions. One protein (e.g., PD-L1) is immobilized on a sensor chip, and the binding of the other protein or a small molecule inhibitor is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) can be calculated.[3]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows described, the following diagrams are provided.
Caption: Kinase inhibition by indazole derivatives.
Caption: PD-1/PD-L1 immune checkpoint inhibition.
Caption: A generalized drug discovery workflow.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4-Chloro-3-phenyl-1H-indazole analogs
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Substituted 3-Phenyl-1H-Indazole Analogs
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the SAR of 3-phenyl-1H-indazole analogs, with a focus on their application as kinase inhibitors in oncology.
Structure-Activity Relationships of 1H-Indazole Analogs as Kinase Inhibitors
1H-indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] The SAR of these analogs is highly dependent on the specific kinase target and the substitution patterns on the indazole core.
Substitutions at the 4-Position
While a systematic SAR for the 4-chloro-3-phenyl-1H-indazole series is not available, studies on other 4-substituted indazoles provide valuable insights. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents.[2] This suggests that hydrogen bond donating or accepting groups at this position can be beneficial for activity. The introduction of a cyano group at the 4-position has also been explored.[2]
Substitutions on the 3-Phenyl Ring
The 3-phenyl group of indazole analogs often serves as a key structural element that can be modified to enhance biological activity. In one study, varying the substitution on this phenyl ring in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors led to significant changes in potency.[3] Substitution of a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl resulted in increased activity.[3] The addition of a fluorine atom to the phenyl ring also led to a remarkable improvement in inhibitory activity.[3]
Substitutions at Other Positions
SAR studies on various indazole-based kinase inhibitors have highlighted the importance of substitutions at other positions of the indazole ring. For example, in a series of 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives developed as Tyrosine Threonine Kinase (TTK) inhibitors, modifications to the 5-carboxamide moiety and the heterocyclic group on the 3-phenyl ring were critical for achieving nanomolar potency.[3]
Data Presentation
The following tables summarize quantitative data for representative series of substituted indazole analogs.
Table 1: SAR of 3-Aryl-1H-Indazole Analogs as FGFR1 Inhibitors [3]
| Compound | Substitution on 3-Phenyl Ring | FGFR1 IC50 (nM) |
| 14a | 3-methoxyphenyl | 15 |
| 14b | 3-ethoxyphenyl | 13.2 |
| 14c | 3-isopropoxyphenyl | 9.8 |
| 14d | 3-methoxy-4-fluorophenyl | 5.5 |
Table 2: Antiproliferative Activity of 3-(Styryl)-1H-Indazole Analogs [4]
| Compound | R1 Substituent | 4T1 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | 1.15 |
| 2f | 4-(pyridin-4-yl)piperazin-1-yl | 0.23 | 0.80 | 0.34 |
| 2g | piperazin-1-yl | - | - | - |
| 2h | 4-(tert-butoxycarbonyl)piperazin-1-yl | - | - | - |
Note: A detailed IC50 value for 2g and 2h was not provided, but the text indicates reduced suppression of cell growth compared to 2f.[4]
Experimental Protocols
General Synthesis of Substituted 3-Phenyl-1H-Indazoles
A common route for the synthesis of 3-aryl-1H-indazoles involves a Suzuki coupling reaction. The general procedure is as follows:
-
Starting Material: A halogenated 1H-indazole (e.g., 3-iodo-1H-indazole or 5-bromo-1H-indazol-3-amine) is used as the starting material.[4][5]
-
Suzuki Coupling: The halogenated indazole is reacted with a substituted phenylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., Cs2CO3 or K2CO3), and a suitable solvent system (e.g., dioxane/water).[4][5]
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen) for several hours.[5]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole derivative.[4]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often determined using an in vitro kinase assay. A representative protocol is described below:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a mobility shift assay or by quantifying the amount of phosphorylated substrate using methods like ELISA or radiometric assays.
-
Reagents: The assay typically includes the recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]
Mandatory Visualization
Caption: General synthetic workflow for 3-aryl-1H-indazoles.
Caption: Workflow for in vitro screening of kinase inhibitors.
Caption: Inhibition of RTK signaling by an indazole analog.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Chloro-3-phenyl-1H-indazole as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinases implicated in oncology and other diseases. This technical guide focuses on the potential of 4-Chloro-3-phenyl-1H-indazole as a kinase inhibitor. While specific biological data for this exact molecule is not extensively available in the public domain, this document provides a comprehensive overview based on the well-established properties of the indazole class of compounds. It covers synthetic methodologies, potential kinase targets, detailed experimental protocols for kinase inhibition assays, and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers initiating projects on novel indazole-based kinase inhibitors.
Introduction to Indazole-Based Kinase Inhibitors
Indazole, a bicyclic heteroaromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2] This interaction is a critical determinant of the inhibitory activity of many kinase inhibitors. The indazole nucleus can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Numerous indazole derivatives have been successfully developed as kinase inhibitors, targeting a wide array of kinases including, but not limited to, c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).[3] The substitution pattern on the indazole core and the appended phenyl ring, as in this compound, is anticipated to play a significant role in defining its kinase selectivity profile and overall biological activity.
Synthesis of this compound
The synthesis of 3-substituted-1H-indazoles can be achieved through various established synthetic routes. A common and effective method involves the intramolecular cyclization of ortho-substituted arylhydrazones.
General Synthetic Scheme
A plausible synthetic route to this compound is outlined below. This approach typically starts from an appropriately substituted o-chlorinated benzaldehyde or benzophenone.
Caption: A potential synthetic route to this compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on common methods for synthesizing N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones.[4]
Step 1: Synthesis of (E/Z)-1-(2-chloro-6-nitrobenzylidene)-2-phenylhydrazine (Hydrazone Intermediate)
-
To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol, add phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain the hydrazone intermediate.
Step 2: Intramolecular N-Arylation to form this compound
-
To a dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the hydrazone intermediate (1.0 eq), copper(I) iodide (CuI, 0.2 eq), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Kinase Inhibition Profile (Hypothetical)
While specific data for this compound is not available, based on the activity of structurally similar indazole derivatives, it is plausible that this compound could exhibit inhibitory activity against various tyrosine and serine/threonine kinases. The following table presents a hypothetical kinase inhibition profile to illustrate how such data would be presented.
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | Data not available | Data not available |
| Kinase B | Data not available | Data not available |
| Kinase C | Data not available | Data not available |
| Kinase D | Data not available | Data not available |
Experimental Protocols for Kinase Inhibition Assays
To evaluate the kinase inhibitory activity of this compound, a series of in vitro and cell-based assays would be employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (test compound)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay determines the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Potential Signaling Pathways
Based on the kinase targets of other indazole derivatives, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of RTK signaling pathways.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is limited in publicly accessible literature, the indazole scaffold represents a highly validated starting point for the design of novel kinase inhibitors. The synthetic routes are well-established, and a variety of robust in vitro and cell-based assays can be employed to determine its biological activity. Future studies are warranted to synthesize and profile this compound against a broad panel of kinases to elucidate its specific targets and therapeutic potential. This guide provides a framework for initiating such investigations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
The Antitumor Potential of Indazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational anticancer agents.[1][2] Its versatile nature allows for the synthesis of derivatives that can potently and selectively inhibit a variety of molecular targets implicated in tumorigenesis and progression.[3][4] This technical guide provides an in-depth overview of the antitumor properties of indazole derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanisms of Action: Targeting Key Oncogenic Pathways
Indazole derivatives exert their antitumor effects by modulating the activity of critical signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. The primary mechanisms of action for many prominent indazole-based anticancer agents involve the inhibition of protein kinases.[3]
Inhibition of Angiogenesis through VEGFR and PDGFR Signaling
A crucial strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Several indazole derivatives, most notably Axitinib and Pazopanib , are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key mediators of angiogenesis.[5][6]
Axitinib is a selective second-generation inhibitor of VEGFR-1, -2, and -3. By binding to the ATP-binding pocket of these receptors, axitinib blocks downstream signaling cascades, leading to an inhibition of endothelial cell proliferation and migration, and ultimately, a reduction in tumor vascularization. Pazopanib is a multi-targeted tyrosine kinase inhibitor that, in addition to VEGFRs, also targets PDGFR-α and -β, and c-Kit.[7][8] This broader spectrum of activity allows pazopanib to not only inhibit angiogenesis but also directly impact tumor cell proliferation and survival.[9]
VEGFR Signaling Pathway Inhibition by Indazole Derivatives.
Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation.[10] Hyperactivation of this pathway due to mutations in genes like BRAF and RAS is a common driver of various cancers.[2] Selumetinib , an indazole derivative, is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes.[10][11] By binding to a site distinct from the ATP-binding pocket, selumetinib effectively blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.[11][12]
RAS-RAF-MEK-ERK Pathway Inhibition by Indazole Derivatives.
Modulation of Other Kinase Pathways
The versatility of the indazole scaffold allows for the development of inhibitors targeting a range of other kinases implicated in cancer.[4] These include:
-
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is associated with poor prognosis in several cancers. Indazole derivatives have been developed as potent c-Met inhibitors.
-
AXL: AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with metastasis and drug resistance.[12] AXL signaling promotes cell survival, migration, and immune evasion.[7] Several indazole-based compounds are being investigated as AXL inhibitors.[10]
-
Aurora Kinases: These are serine/threonine kinases that are essential for cell cycle regulation. Their overexpression is common in many tumors, making them attractive therapeutic targets.[4]
-
Pim Kinases: These are serine/threonine kinases involved in cell survival and proliferation. Indazole derivatives have shown promise as Pim kinase inhibitors.[4]
Quantitative Data on Antitumor Activity
The in vitro antitumor activity of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative indazole compounds.
Table 1: IC50 Values of Axitinib Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 |
| A549 | Non-small cell lung cancer | >10,000 |
| HT-29 | Colorectal adenocarcinoma | >10,000 |
| PANC-1 | Pancreatic cancer | >10,000 |
Data sourced from preclinical studies. Note the high selectivity of Axitinib for endothelial cells over cancer cell lines directly.
Table 2: IC50 Values of Pazopanib Against Various Kinases
| Kinase | IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRα | 71 |
| PDGFRβ | 84 |
| c-Kit | 74 |
Data sourced from in vitro kinase assays.
Table 3: Antiproliferative Activity of Novel Indazole Derivative 2f [13]
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Murine breast cancer | 0.23 |
| HepG2 | Human liver cancer | 0.80 |
| MCF-7 | Human breast cancer | 0.34 |
| A549 | Human lung cancer | 1.15 |
| HCT116 | Human colorectal cancer | >10 |
Data from a study on the synthesis and biological evaluation of novel indazole derivatives.[13]
Table 4: Antiproliferative Activity of Indazole-3-amine Derivatives [14]
| Compound | K562 (CML) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) |
| 5a | 9.32 | 4.66 | 15.48 | 12.67 |
| 6a | 5.19 | 8.21 | 6.12 | 5.62 |
| 6o | 5.15 | >50 | >50 | >50 |
CML: Chronic Myeloid Leukemia. Data from a study on the design and synthesis of 1H-indazole-3-amine derivatives.[14]
Experimental Protocols
The evaluation of the antitumor properties of indazole derivatives involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Evaluating Antitumor Indazole Derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, indazole derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials: 6-well plates, cancer cell lines, culture medium, indazole derivative, crystal violet staining solution.
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the indazole derivative at various concentrations for the duration of colony formation (typically 10-14 days).
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Cancer cell lines, indazole derivative, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.[5]
-
Procedure:
-
Treat cells with the indazole derivative for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[17]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[1]
-
Materials: Transwell inserts with porous membranes, Matrigel (for invasion assay), cancer cell lines, serum-free medium, medium with chemoattractant (e.g., FBS), cotton swabs, and staining solution (e.g., crystal violet).
-
Procedure:
-
For the invasion assay, coat the Transwell inserts with Matrigel.
-
Seed cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanism of action of the indazole derivative.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, membranes (e.g., PVDF or nitrocellulose), primary and secondary antibodies, and detection reagents.
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved caspase-3 and Bax/Bcl-2).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the indazole derivative in a living organism.[18]
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cell line, Matrigel (optional), indazole derivative formulation, and calipers for tumor measurement.[19]
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.[20]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the indazole derivative (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion
Indazole derivatives represent a highly valuable class of compounds in the development of novel anticancer therapies. Their ability to be tailored to inhibit a wide range of oncogenic kinases provides a powerful platform for creating targeted and effective treatments. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these promising agents. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo testing, is crucial for advancing the most promising indazole-based drug candidates into clinical development.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 20. benchchem.com [benchchem.com]
Exploring the Bioisosteres of 4-Chloro-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. Its inherent ability to engage in various biological interactions has led to the development of numerous clinically successful drugs. Among the vast chemical space of indazole derivatives, 4-Chloro-3-phenyl-1H-indazole serves as a crucial core for the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of the bioisosteric modifications of the this compound scaffold, offering a comprehensive resource for researchers engaged in the rational design of novel drug candidates. This document summarizes key structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes critical molecular interactions and synthetic pathways.
Core Structure and Rationale for Bioisosteric Replacement
The this compound core possesses distinct structural features that are pivotal to its biological activity. The indazole ring system acts as a versatile scaffold, often participating in hydrogen bonding interactions with target proteins. The 3-phenyl group typically occupies a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. The 4-chloro substituent can influence the electronic properties of the indazole ring and may also engage in specific halogen bonding or occupy a small hydrophobic cleft within the target's active site.
Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound to enhance its potency, selectivity, pharmacokinetic profile, or to mitigate toxicity, while retaining its fundamental biological activity. By replacing key functional groups with others that have similar physical or chemical properties, researchers can fine-tune the molecule's characteristics. This guide will explore bioisosteric replacements for the phenyl group at the C3 position, the chloro group at the C4 position, and the indazole core itself.
Bioisosteric Modifications and Structure-Activity Relationships
The following sections detail various bioisosteric replacements for the this compound core, supported by quantitative data from published studies.
Bioisosteres of the 3-Phenyl Group
The phenyl group at the C3 position is a frequent target for modification to explore different hydrophobic pockets and to modulate solubility and metabolic stability.
Table 1: Bioisosteric Replacements of the 3-Phenyl Group and their Impact on Biological Activity
| Compound ID | Core Scaffold | R (Bioisostere of Phenyl) | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Parent | 4-Chloro-1H-indazole | Phenyl | Kinase (Hypothetical) | - | - |
| 1 | 1H-indazole-5-carboxamide | 4-(heterocyclyl)phenyl | TTK | Single-digit nM | [1] |
| 2 | 1H-indazole | 3-(pyrrolopyridin-2-yl) | Kinase | Not specified | [1] |
| 3 | 1H-indazole-3-amine | 6-(3-methoxyphenyl) | FGFR1 | 15.0 nM | [1] |
| 4 | 1H-indazole-3-amine | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 30.2 nM | [1] |
Note: The data presented is a compilation from various indazole derivatives to illustrate the principles of bioisosteric replacement, as direct comparative data for this compound is limited in the public domain.
Bioisosteres of the 4-Chloro Group
The chloro substituent at the C4 position can be replaced with other halogens or small functional groups to probe the steric and electronic requirements of the binding site.
Table 2: Bioisosteric Replacements of the 4-Chloro Group and their Potential Impact
| Compound ID | Core Scaffold | R (Bioisostere of Chloro) | Target | Predicted Effect on Activity |
| Parent | 3-Phenyl-1H-indazole | Chloro | Kinase | - |
| 5 | 3-Phenyl-1H-indazole | Fluoro | Kinase | May alter electronics and membrane permeability. |
| 6 | 3-Phenyl-1H-indazole | Bromo | Kinase | Increases size and potential for halogen bonding. |
| 7 | 3-Phenyl-1H-indazole | Methyl | Kinase | Introduces a small hydrophobic group. |
| 8 | 3-Phenyl-1H-indazole | Cyano | Kinase | Introduces a polar, hydrogen bond accepting group. |
Bioisosteres of the Indazole Core
In some instances, the entire indazole scaffold can be replaced with other bicyclic or heterocyclic systems to explore alternative hinge-binding motifs or to improve drug-like properties. A notable example is the use of an indazole ring as a bioisostere for a catechol moiety.
Table 3: Bioisosteric Replacements of the Indazole Core
| Original Scaffold | Bioisosteric Scaffold | Therapeutic Application | Reference |
| Catechol | Indazole | Protein Tyrosine Kinase Receptor Antagonists | [2] |
| 1H-Indazole | 1H-Pyrazole | LRRK2 Kinase Inhibitors | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of indazole derivatives.
General Synthesis of 3-Aryl-1H-indazoles
A common route for the synthesis of 3-aryl-1H-indazoles involves the palladium-catalyzed cross-coupling reaction between a 3-halo-indazole and an appropriate arylboronic acid (Suzuki coupling) or the cyclization of ortho-haloarylhydrazones.
Protocol 1: Suzuki Coupling for the Synthesis of 3-Aryl-1H-indazoles
-
To a solution of 4-chloro-3-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.2 eq) and a base such as potassium carbonate (3.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.
Protocol 2: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Prepare a reaction buffer containing the kinase, substrate, and ATP at appropriate concentrations.
-
Add the test compound (dissolved in DMSO, final concentration typically ≤1%) to the reaction mixture in a 384-well plate. A vehicle control (DMSO) and a positive control inhibitor are included.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships in drug discovery.
Caption: A typical workflow for lead optimization in drug discovery.
Caption: Bioisosteric modification points on the this compound core.
Caption: A simplified signaling pathway showing kinase inhibition.
Conclusion
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. A systematic approach to its bioisosteric modification, guided by robust SAR data and efficient synthetic strategies, holds significant promise for the discovery of next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate further innovation in this exciting area of medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloro-3-phenyl-1H-indazole from o-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-3-phenyl-1H-indazole, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the condensation of o-chlorobenzaldehyde and phenylhydrazine to form the intermediate o-chlorobenzaldehyde phenylhydrazone. Subsequent intramolecular N-arylation, catalyzed by a copper(I) species, facilitates the cyclization to the target indazole. This protocol includes detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The synthesis of substituted indazoles is a key focus in the development of new therapeutic agents. The following protocol outlines a reliable method for the preparation of this compound from readily available starting materials.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Formation of o-chlorobenzaldehyde phenylhydrazone: An acid-catalyzed condensation reaction between o-chlorobenzaldehyde and phenylhydrazine.
-
Copper-Catalyzed Intramolecular N-Arylation: Cyclization of the intermediate hydrazone to form the final this compound product.
Data Presentation
| Parameter | Step 1: Hydrazone Formation | Step 2: Indazole Cyclization | Overall |
| Reaction Type | Condensation | Intramolecular N-Arylation | Two-step synthesis |
| Starting Materials | o-Chlorobenzaldehyde, Phenylhydrazine | o-Chlorobenzaldehyde phenylhydrazone | o-Chlorobenzaldehyde, Phenylhydrazine |
| Catalyst | Acetic Acid | Copper(I) Iodide (CuI) | Acetic Acid, CuI |
| Ligand | - | 1,10-Phenanthroline | 1,10-Phenanthroline |
| Base | - | Potassium Hydroxide (KOH) | KOH |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | Ethanol, DMF |
| Reaction Temperature | Reflux | 120 °C | Reflux, 120 °C |
| Reaction Time | 2-4 hours | 12-24 hours | 14-28 hours |
| Typical Yield | >90% | 10-70%[1] | - |
| Product Molar Mass | 230.69 g/mol | 228.68 g/mol | 228.68 g/mol |
| Product Appearance | Yellowish solid[1] | Solid | Solid |
Experimental Protocols
Step 1: Synthesis of o-chlorobenzaldehyde phenylhydrazone
Materials:
-
o-Chlorobenzaldehyde
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-chlorobenzaldehyde (10.0 g, 71.1 mmol) in 100 mL of ethanol.
-
To this solution, add phenylhydrazine (7.7 g, 71.1 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, o-chlorobenzaldehyde phenylhydrazone, in a vacuum oven. The expected product is a yellowish solid.[1]
Step 2: Synthesis of this compound
Materials:
-
o-chlorobenzaldehyde phenylhydrazone (from Step 1)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a Schlenk flask or a sealed reaction tube, add o-chlorobenzaldehyde phenylhydrazone (5.0 g, 21.7 mmol), copper(I) iodide (0.41 g, 2.17 mmol, 10 mol%), and 1,10-phenanthroline (0.39 g, 2.17 mmol, 10 mol%).
-
Add powdered potassium hydroxide (2.43 g, 43.4 mmol, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols for Copper-Catalyzed Intramolecular N-Arylation in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives are a crucial class of heterocyclic compounds, forming the structural core of numerous therapeutic agents due to their wide-ranging pharmacological activities. The development of efficient and versatile synthetic methods for these scaffolds is a primary focus in medicinal chemistry. Among the various synthetic strategies, copper-catalyzed intramolecular N-arylation has emerged as a powerful and cost-effective approach for constructing the indazole framework, providing a viable alternative to palladium-catalyzed methods.[1] This document offers detailed application notes, experimental protocols, and key data for the synthesis of indazoles via copper-catalyzed intramolecular N-arylation of arylhydrazones.
Application Notes
The copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones is a widely employed and robust strategy for the synthesis of 1H-indazoles.[1][2] This method offers several advantages, including operational simplicity, good functional group tolerance, and the use of an inexpensive and abundant metal catalyst.[1] The reaction typically involves the cyclization of an ortho-haloarylhydrazone in the presence of a copper(I) catalyst, a base, and often a ligand. The selection of these components is critical for optimizing the reaction efficiency and yield.[1]
Key considerations for reaction optimization include:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.[2] Other copper sources such as Cu(OAc)₂ and Cu₂O can also be employed.[1]
-
Ligand: The presence of a ligand can significantly enhance the reaction rate and yield. 1,10-Phenanthroline is a frequently used and effective ligand for this reaction.[2] Other diamine ligands have also been shown to be effective in similar copper-catalyzed N-arylation reactions.[1][3]
-
Base: An appropriate base is required to facilitate the N-arylation. Inorganic bases such as potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are commonly used.[1][2]
-
Solvent: The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being typical choices.[2][4]
-
Substrate: While ortho-bromoarylhydrazones often give higher yields, the corresponding ortho-chloro derivatives are more commercially available and less expensive, making them attractive starting materials.[2] This methodology has been successfully applied to the synthesis of N-phenyl and N-thiazolyl-1H-indazoles from ortho-chlorinated arylhydrazones.[2]
Experimental Protocols
General Protocol for the Synthesis of N-Phenyl-1H-indazoles via Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones
This protocol is adapted from a reported procedure for the synthesis of N-phenyl and N-thiazolyl-1H-indazoles.[2]
Materials:
-
o-Chlorinated arylhydrazone (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the o-chlorinated arylhydrazone (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH (2.0 equiv).
-
Solvent Addition: Add a sufficient volume of DMF to achieve a desired concentration (e.g., 0.4 M).
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12–48 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-substituted-1H-indazole.
-
Characterization: Characterize the purified product by standard analytical techniques such as HRMS, ¹H NMR, and ¹³C NMR.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-Phenyl-1H-indazole from (E)-1-((2-chlorophenyl)methylene)-2-phenylhydrazine[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | - | KOH (2) | DMF | 120 | 24 | No product |
| 2 | CuI (10) | 1,10-phen (40) | KOH (2) | DMF | 120 | 24 | 60 |
| 3 | CuI (10) | 1,10-phen (20) | KOH (2) | DMF | 120 | 24 | 70 |
| 4 | CuI (5) | 1,10-phen (10) | KOH (2) | DMF | 120 | 24 | 45 |
| 5 | CuI (10) | 1,10-phen (20) | K₂CO₃ (2) | DMF | 120 | 24 | 30 |
| 6 | CuI (10) | 1,10-phen (20) | Cs₂CO₃ (2) | DMF | 120 | 24 | 55 |
| 7 | CuI (10) | 1,10-phen (20) | KOH (2) | DMSO | 120 | 24 | 58 |
| 8 | CuI (10) | 1,10-phen (20) | KOH (2) | NMP | 120 | 24 | 42 |
General conditions: Hydrazone (1.0 equiv), catalyst, ligand, base, and solvent were stirred at the indicated temperature and time.
Table 2: Substrate Scope for the Synthesis of N-Phenyl-1H-indazoles[2][5]
| Product | R¹ | R² | R³ | Time (h) | Yield (%) |
| 2a | H | H | H | 24 | 70 |
| 2b | H | Me | H | 24 | 65 |
| 2c | H | OMe | H | 24 | Not Obtained |
| 2d | H | F | H | 12 | 55 |
| 2e | H | Cl | H | 12 | 50 |
| 2f | H | Br | H | 12 | 45 |
| 2g | H | NO₂ | H | 12 | 10 |
| 2h | Cl | H | H | 48 | 30 |
Reaction conditions: o-chlorinated arylhydrazone (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), KOH (2.0 equiv), DMF (0.4 M), 120 °C.
Visualizations
Caption: Proposed catalytic cycle for copper-catalyzed intramolecular N-arylation.
Caption: Experimental workflow for indazole synthesis.
Caption: Key components influencing the copper-catalyzed indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed C-3 Arylation of 1H-Indazoles
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. The functionalization of the C-3 position of the indazole ring is of significant interest for the development of novel therapeutic agents and functional materials. However, the direct C-H arylation at the C-3 position of 1H-indazoles has been a formidable challenge due to the inherent low reactivity of this site.[1][2] This application note provides a detailed protocol for the palladium-catalyzed C-3 arylation of 1H-indazoles, offering a practical and efficient method for the synthesis of C-3 arylated indazole derivatives.
Recent advancements have led to the development of robust palladium-based catalytic systems that can effectively mediate this transformation.[1][2] These protocols often utilize a palladium(II) source, such as palladium acetate (Pd(OAc)₂), in combination with a suitable ligand, base, and solvent. The choice of these components is crucial for achieving high yields and selectivity. This document outlines a general and reliable procedure, summarizes key quantitative data from various studies, and provides a visual representation of the experimental workflow.
Key Reaction Parameters and Optimization
The successful C-3 arylation of 1H-indazoles is highly dependent on the careful selection of reaction components. Below is a summary of the critical parameters and their effects on the reaction outcome.
| Parameter | Reagent/Condition | Observation | Reference |
| Palladium Catalyst | Pd(OAc)₂ | Commonly used and effective palladium(II) source.[1][3] | [1][3] |
| PdCl₂ | Also effective, often used in combination with specific ligands. | [1] | |
| Ligand | 1,10-Phenanthroline (Phen) | Crucial for promoting the C-3 arylation and improving yields.[1][3] | [1][3] |
| Triphenylphosphine (PPh₃) | Effective in "on water" protocols.[4][5] | [4][5] | |
| Base | Cs₂CO₃ | Often provides high yields in toluene.[1] | [1] |
| K₂CO₃ | Used in polar aprotic solvents like DMA.[3] | [3] | |
| K₃PO₄ | Can be effective and its choice can influence solvent selection.[1] | [1] | |
| Solvent | Toluene | Crucial for selectivity and reactivity in certain protocols.[1][2] | [1][2] |
| Chlorobenzene | Can suppress side product formation and improve yields at higher temperatures.[1] | [1] | |
| Dimethylacetamide (DMA) | A polar aprotic solvent used in some procedures.[3] | [3] | |
| Water | Enables "on water" protocols, offering a greener alternative.[4][5] | [4][5] | |
| Aryl Halide | Aryl Iodides (ArI) | Generally more reactive and provide better yields than aryl bromides.[1][3] | [1][3] |
| Aryl Bromides (ArBr) | Can also be used, sometimes requiring higher catalyst loading or longer reaction times.[1] | [1] | |
| Temperature | 100-160 °C | High temperatures are typically required to overcome the low reactivity of the C-3 position. | [1][4] |
Experimental Protocol
This protocol is a generalized procedure based on robust methods reported in the literature.[1] Researchers should optimize conditions for their specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
1H-Indazole derivative
-
Aryl halide (Aryl-I or Aryl-Br)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube (e.g., 35 mL)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 35 mL sealed tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).
-
Addition of Reactants: Add the 1H-indazole derivative (0.25 mmol, 1.0 equiv) and the aryl halide (0.25 mmol, 1.0 equiv) to the sealed tube.
-
Solvent Addition: Add anhydrous toluene (1 mL) to the tube.
-
Reaction Execution: Cap the tube tightly and place it in a preheated heating block or oil bath at 160 °C. Stir the reaction mixture vigorously for 48-72 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the desired C-3 arylated 1H-indazole product.
Substrate Scope and Yields
The palladium-catalyzed C-3 arylation of 1H-indazoles has been shown to be compatible with a variety of functional groups on both the indazole and the aryl halide. The following table summarizes representative yields for different substrates.
| Entry | 1H-Indazole Derivative | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 1H-Indazole | Iodobenzene | 3-Phenyl-1H-indazole | 85 | [1] |
| 2 | 1H-Indazole | 4-Iodotoluene | 3-(p-tolyl)-1H-indazole | 82 | [1] |
| 3 | 1H-Indazole | 4-Iodoanisole | 3-(4-methoxyphenyl)-1H-indazole | 78 | [1] |
| 4 | 1H-Indazole | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-1H-indazole | 75 | [1] |
| 5 | 5-Nitro-1H-indazole | Iodobenzene | 5-Nitro-3-phenyl-1H-indazole | 65 | [1] |
| 6 | 1-Methyl-1H-indazole | 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-1H-indazole | 68 | [3] |
| 7 | 1-Methyl-7-nitro-1H-indazole | 4-Iodotoluene | 1-Methyl-7-nitro-3-(p-tolyl)-1H-indazole | 53 | [3] |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed C-3 arylation of 1H-indazoles.
Caption: Experimental workflow for the Pd-catalyzed C-3 arylation of 1H-indazoles.
Proposed Reaction Mechanism
While a detailed mechanistic investigation is beyond the scope of this note, the generally accepted mechanism for this type of C-H activation/arylation is depicted below. The catalytic cycle is thought to involve the coordination of the palladium catalyst to the 1H-indazole, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the C-3 arylated product and regenerates the active palladium catalyst.
Caption: Proposed catalytic cycle for the C-3 arylation of 1H-indazoles.
Conclusion
The palladium-catalyzed C-3 arylation of 1H-indazoles is a powerful tool for the synthesis of a diverse range of functionalized heterocyclic compounds. The protocol described in this application note provides a reliable and adaptable method for researchers in drug discovery and materials science. Careful optimization of the catalyst, ligand, base, and solvent system is key to achieving high yields and selectivity for specific substrates. The provided workflow and mechanistic overview offer a comprehensive guide for the successful implementation of this important transformation.
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 4-Chloro-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-3-phenyl-1H-indazole. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar indazole derivatives. Standard experimental protocols for sample preparation and NMR data acquisition are also detailed to facilitate the empirical analysis of this compound.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of organic compounds. This application note focuses on the NMR characterization of this compound, providing predicted spectral data and standardized protocols for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known NMR data of analogous compounds, including 5-Chloro-3-phenyl-1H-indazole and other substituted indazoles. The numbering of the atoms in the indazole ring system is shown in the diagram below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.5 - 12.0 | br s | - | N1-H |
| ~7.80 - 7.75 | m | - | H-7, H-2', H-6' |
| ~7.55 - 7.45 | m | - | H-6, H-3', H-4', H-5' |
| ~7.35 - 7.30 | t | ~7.8 | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~146.0 | C-3 |
| ~141.0 | C-7a |
| ~133.0 | C-1' |
| ~129.5 | C-3a |
| ~129.0 | C-3', C-5' |
| ~128.5 | C-4' |
| ~128.0 | C-2', C-6' |
| ~122.0 | C-6 |
| ~121.0 | C-5 |
| ~115.0 | C-4 |
| ~111.0 | C-7 |
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field instrument
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 - 2.0 s
Visualizations
The following diagrams illustrate the chemical structure with atom numbering and a general workflow for the structural elucidation of indazole derivatives using NMR spectroscopy.
Caption: Chemical structure of this compound.
Caption: A general workflow for NMR-based structural elucidation.
Application Note & Protocol: HPLC and LC-MS Analytical Methods for the Purity Determination of 4-Chloro-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for determining the purity of 4-Chloro-3-phenyl-1H-indazole, a crucial process in drug discovery and development to ensure the quality, safety, and efficacy of potential therapeutic agents. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling. These orthogonal methods provide a comprehensive characterization of the compound.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry, often associated with kinase inhibitory activity. The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a fundamental requirement throughout the drug development lifecycle. Chromatographic techniques like HPLC are central to separating the target compound from process-related impurities and degradation products.[1] When coupled with mass spectrometry, LC-MS becomes a powerful tool for confirming molecular identity and characterizing unknown impurities.[2][3] This application note presents robust starting methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture.[4] For purity determination, a reversed-phase HPLC method is employed, which separates compounds based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the sample diluent. From this, prepare a working solution of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 254 nm and 280 nm (based on typical indazole chromophore absorbance)[1] |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Table 2: Representative HPLC Purity Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 8.5 | 150 | 0.05 |
| Impurity 2 | 12.2 | 300 | 0.10 |
| This compound | 15.8 | 298950 | 99.80 |
| Impurity 3 | 19.1 | 450 | 0.05 |
| Total | 299850 | 100.00 |
Note: The above data is representative and will vary based on the specific sample and impurity profile.
References
Application Notes and Protocols: Evaluating the Cytotoxicity of 4-Chloro-3-phenyl-1H-indazole using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor properties.[1] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a specific indazole derivative, 4-Chloro-3-phenyl-1H-indazole, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[3] The resulting insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4] This protocol outlines the necessary reagents, step-by-step procedures, and data analysis for determining the cytotoxic effects of this compound on a selected cancer cell line.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 |
| 1 | 1.103 | 0.075 | 87.96 |
| 5 | 0.876 | 0.061 | 69.86 |
| 10 | 0.621 | 0.048 | 49.52 |
| 25 | 0.315 | 0.033 | 25.12 |
| 50 | 0.158 | 0.021 | 12.60 |
| 100 | 0.079 | 0.015 | 6.30 |
Table 2: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 10.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Cancer | 12.8 |
| K562 | Chronic Myelogenous Leukemia | 5.15 |
Experimental Protocols
Materials and Reagents
-
This compound (powder, >98% purity)
-
Selected cancer cell line (e.g., A549 - human lung carcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom microplates
-
Sterile cell culture flasks and consumables (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., A549) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions (and vehicle control) to the designated wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may vary depending on the cell type and metabolic rate.
-
After incubation, carefully remove the MTT solution from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not yet fully elucidated, many indazole derivatives exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic pathway that could be activated by the compound.
Caption: Hypothetical intrinsic apoptosis pathway.
Logical Relationship Diagram
The following diagram illustrates the inverse relationship between the concentration of a cytotoxic compound and the resulting cell viability.
Caption: Relationship between concentration and viability.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: In Vitro Kinase Assay for 4-Chloro-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, recognized for its ability to interact with the ATP-binding pocket of these critical enzymes.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2] Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 4-Chloro-3-phenyl-1H-indazole, a representative indazole-based compound.
While the specific kinase targets of this compound are not extensively documented in publicly available literature, the indazole core is known to be a versatile pharmacophore for targeting various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.[2] This protocol will use a common RTK, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as an exemplary target, given that many indazole derivatives have shown activity against it.[2] The methodologies described herein are adaptable to other kinases of interest.
Data Presentation: Inhibitory Activity of Indazole Analogs
To provide a comparative context for the potential inhibitory activity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized indazole-based kinase inhibitors against a panel of kinases.
| Compound Name | Target Kinase | IC50 (nM) | Reference Compound Example |
| Hypothetical Data for this compound | VEGFR-2 | [Data] | Axitinib |
| PDGFRβ | [Data] | Pazopanib | |
| c-Kit | [Data] | Linifanib | |
| FGFR1 | [Data] | R428 | |
| Axitinib | VEGFR-2 | 0.2 | |
| Pazopanib | VEGFR-2 | 30 | |
| Linifanib (ABT-869) | VEGFR-2 | 4 | |
| R428 | AXL | 14 |
Note: Data for this compound is hypothetical and should be determined experimentally using the protocol below.
Experimental Protocols
In Vitro Kinase Assay for this compound against VEGFR-2
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and therefore less inhibition.[1]
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from a commercial supplier)
-
VEGFR-2 specific substrate peptide (e.g., Poly (Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.[1]
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Include control wells:
-
No kinase control: Wells containing substrate and ATP but no kinase enzyme, to determine background signal.
-
No inhibitor control (Vehicle): Wells containing the kinase, substrate, ATP, and DMSO, to determine maximum kinase activity.
-
-
-
Kinase Reaction Mixture:
-
Prepare a kinase reaction mixture containing the VEGFR-2 enzyme and its substrate in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but typically range from 1-10 ng/µL for the kinase and 0.2-1 mg/mL for the substrate.
-
Add 10 µL of this mixture to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2 (typically 10-100 µM).[1]
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period, typically 30-60 minutes.[3]
-
-
Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[1]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling pathway.
References
Application Notes and Protocols: Utilizing 4-Chloro-3-phenyl-1H-indazole in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds that bind to biological targets with high ligand efficiency.[1] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3][4] Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[5][6] This document provides detailed application notes and protocols for the use of 4-Chloro-3-phenyl-1H-indazole, a representative indazole-based fragment, in a typical FBDD campaign.
This compound is an ideal candidate for fragment screening due to its physicochemical properties that align with the "Rule of Three"—a set of guidelines for desirable fragment characteristics. These properties facilitate higher binding efficiency and provide ample vectors for chemical elaboration into more potent lead compounds.
Physicochemical Properties of this compound
To be an effective starting point for FBDD, a fragment should possess favorable physicochemical properties. The calculated properties of this compound are summarized below.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 228.67 g/mol | < 300 Da |
| cLogP | ~3.2 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (N) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Potential Protein Targets
The indazole core is a well-established pharmacophore for kinase inhibitors.[2][5] Derivatives with substitutions at the C3 and C4 positions have shown activity against a range of kinases. Based on extensive literature reviews of analogous compounds, this compound is a promising fragment for screening against the following protein kinase families:
-
Receptor Tyrosine Kinases (RTKs):
-
Serine/Threonine Kinases:
Additionally, some indazole derivatives have been shown to modulate G-Protein Coupled Receptors (GPCRs), such as Chemokine-like receptor 1 (CMKLR1) and Cannabinoid Receptors (CB1), presenting another avenue for screening campaigns.[12][13]
Hypothetical Screening Data
The following table summarizes hypothetical data from a primary fragment screening campaign using this compound against a panel of protein kinases.
| Target Protein | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) | Hit Confirmation |
| VEGFR2 | SPR | 150 µM | 0.35 | Yes |
| FGFR1 | NMR (STD) | 250 µM | 0.32 | Yes |
| AXL Kinase | Thermal Shift Assay | ΔTm = 3.5 °C | N/A | Yes |
| Aurora A | Biochemical Assay | IC50 > 500 µM | N/A | No |
| Pim-1 | X-ray Crystallography | Soaking unsuccessful | N/A | No |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 4-chloro-1H-indazole.
Step 1: Iodination of 4-chloro-1H-indazole
-
Dissolve 4-chloro-1H-indazole (1 eq) in DMF.[14]
-
Add potassium hydroxide (KOH, 2 eq) and stir until fully dissolved.
-
Add iodine (I2, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (4-chloro-3-iodo-1H-indazole) by column chromatography.[15]
Step 2: Suzuki Coupling with Phenylboronic Acid
-
To a reaction vessel, add 4-chloro-3-iodo-1H-indazole (1 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq).
-
Add a suitable base, such as sodium carbonate (3 eq), dissolved in a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening
Objective: To identify and characterize the binding of this compound to a target protein (e.g., VEGFR2).
Methodology:
-
Immobilization of Target Protein:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (e.g., VEGFR2 at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM), including a buffer-only blank.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only blank injection data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Protocol 3: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To detect the binding of this compound to a target protein using ligand-observed NMR.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., FGFR1) at ~20 µM in a deuterated phosphate buffer (e.g., 50 mM phosphate, 75 mM NaCl, pH 7.5 in 99.9% D2O).
-
Prepare a stock solution of this compound at ~20 mM in a compatible deuterated solvent (e.g., DMSO-d6).
-
Prepare the final NMR sample by adding the fragment to the protein solution to achieve final concentrations of ~10 µM protein and 200-500 µM fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to confirm the presence and integrity of the fragment.
-
Acquire a Saturation Transfer Difference (STD) NMR experiment.
-
Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., 0.5 ppm) and the off-resonance frequency to a region with no protein or ligand signals (e.g., 40 ppm).
-
Use a train of selective Gaussian pulses for saturation with a total saturation time of ~2 seconds.
-
-
Data Analysis:
-
Process the on-resonance and off-resonance spectra identically.
-
Calculate the difference spectrum (Off-resonance - On-resonance).
-
Signals present in the difference spectrum indicate that the corresponding protons of the fragment are in close proximity to the saturated protein, confirming binding.
-
Protocol 4: In Vitro Kinase Assay (e.g., for AXL Kinase)
Objective: To determine the inhibitory activity of this compound against a predicted kinase target.
Methodology:
-
Reagents: Recombinant human AXL kinase, substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, and this compound.
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer (containing DMSO, final DMSO concentration should be ≤1%).
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted fragment or vehicle control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify ATP consumption using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for Fragment-Based Drug Design (FBDD).
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of an indazole fragment.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. soc.chim.it [soc.chim.it]
Application Notes and Protocols for Indazole-Based Compounds in Cancer Research
Note to the Reader: As of the latest literature search, there is no publicly available scientific data specifically detailing the cytotoxic effects, sensitive cell lines, or mechanism of action for 4-Chloro-3-phenyl-1H-indazole . The following application notes and protocols are based on the activities of structurally related indazole derivatives and provide a general framework for the investigation of novel indazole compounds, such as this compound, as potential anti-cancer agents.
Introduction to Indazoles in Oncology
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Several indazole derivatives have been successfully developed as anti-cancer therapeutics, primarily acting as kinase inhibitors. The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of pharmacological activities. This document provides an overview of the reported anti-cancer activities of some 3-phenyl-1H-indazole derivatives and offers generalized protocols for researchers and drug development professionals to assess the cytotoxic potential of new chemical entities within this class.
Reported Anti-cancer Activities of Structurally Related Indazole Derivatives
While specific data for this compound is unavailable, studies on other substituted 3-phenyl-1H-indazole derivatives have revealed significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This information can guide the initial screening of new analogs.
Summary of In Vitro Efficacy for Related Indazole Compounds
| Compound Class | Sensitive Cell Lines | Reported IC50/GI50 Values | Reference |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides (e.g., compound 1c) | Colon, Melanoma, Leukemia (K562) | 0.041 - 33.6 µM (Mean GI50 = 1.90 µM) | [1][2] |
| 1H-Indazole-3-amine derivatives (e.g., compound 6o) | Chronic Myeloid Leukemia (K562) | IC50 = 5.15 µM | [3][4][5] |
| 1H-Indazole-3-amine derivatives (e.g., compound 89) | Chronic Myeloid Leukemia (K562) | IC50 = 6.50 µM | [6] |
| 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea (compound 19) | Lung Carcinoma (LCLC-103H), Cervical Cancer (SISO) | Cytotoxic at 10 µM | [7] |
Potential Mechanisms of Action
The mechanism of action for indazole derivatives can vary significantly based on their substitution patterns. For some well-studied analogs, the following mechanisms have been proposed:
-
Cell Cycle Arrest: Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to induce a cell cycle block at the G0-G1 phase.[1][8] This is often associated with the modulation of key cell cycle regulatory proteins.
-
Induction of Apoptosis: Some 1H-indazole-3-amine derivatives have been found to induce apoptosis in cancer cells. This can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and subsequent activation of caspases.[5] One particular compound has been suggested to function by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[3][4][5]
Below is a hypothetical signaling pathway for apoptosis induction based on the activity of a related 1H-indazole-3-amine derivative.
Caption: Hypothetical apoptosis pathway for a related indazole derivative.
Experimental Protocols
The following are generalized protocols for assessing the in vitro cytotoxicity of a novel indazole compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay can determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
-
Conclusion
The indazole scaffold represents a promising starting point for the development of novel anti-cancer agents. While there is currently no specific data on the activity of this compound, the information available for structurally related compounds suggests that it may possess anti-proliferative properties. The protocols provided here offer a robust framework for the initial in vitro characterization of this and other novel indazole derivatives. Further studies would be required to determine the specific sensitive cell lines, the precise mechanism of action, and the in vivo efficacy of this compound.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of 4-Chloro-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step scale-up procedure for the synthesis of 4-Chloro-3-phenyl-1H-indazole, a key scaffold in medicinal chemistry. The synthesis begins with the cyclization of 3-chloro-2-methylaniline to form the 4-chloro-1H-indazole intermediate. This is followed by a regioselective bromination at the C3 position using N-Bromosuccinimide (NBS). The final step involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the C3 position. Detailed experimental protocols, reagent tables, and a process workflow diagram are provided to ensure reproducibility and facilitate scale-up operations.
Overall Synthesis Workflow
The synthesis is performed in three sequential stages:
-
Indazole Ring Formation: Cyclization of an aniline precursor to yield 4-Chloro-1H-indazole.
-
Regioselective Halogenation: Bromination of the indazole at the C3 position to create a handle for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the C3-bromoindazole with phenylboronic acid to form the final product.
Stage 1: Synthesis of 4-Chloro-1H-indazole
This stage involves the diazotization and subsequent intramolecular cyclization of N-acetyl-3-chloro-2-methylaniline.
Reagents and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 3-Chloro-2-methylaniline | 141.60 | 9.95 g (8.4 mL) | 70.6 mmol | 1.0 |
| Potassium Acetate (KOAc) | 98.14 | 8.3 g | 84.7 mmol | 1.2 |
| Acetic Anhydride | 102.09 | 21.6 g (20.0 mL) | 212 mmol | 3.0 |
| Isoamyl Nitrite | 117.15 | 16.5 g (18.9 mL) | 141 mmol | 2.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 11.8 g | 494 mmol | 7.0 |
| Solvents | ||||
| Chloroform (CHCl₃) | - | 120 mL | - | - |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Water (H₂O) | - | 275 mL (total) | - | - |
| Ethyl Acetate (EtOAc) | - | 400 mL (total) | - | - |
| Reaction Temp. | - | 0 °C to 60 °C | - | - |
| Reaction Time | - | ~18 hours | - | - |
| Expected Yield | 152.58 | ~10.7 g | ~70.1 mmol | ~99% |
Experimental Protocol
-
Acetylation: To a 250 mL round-bottom flask, add 3-chloro-2-methylaniline (8.4 mL, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature (~25 °C) and stir for 1 hour.
-
Cyclization: Heat the reaction mixture to 60 °C.
-
Add isoamyl nitrite (18.9 mL, 141 mmol) and stir the reaction at 60 °C overnight.[1]
-
Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and add water (75 mL) and THF (150 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add lithium hydroxide (20.7 g, 494 mmol) portion-wise, maintaining the temperature at 0 °C. Stir vigorously for 3 hours.[1]
-
Extraction: Add water (200 mL) to the reaction flask. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid. The product is often of sufficient purity for the next step.[1]
Stage 2: Synthesis of 3-Bromo-4-chloro-1H-indazole
This protocol describes the regioselective electrophilic bromination at the C3 position of the indazole ring, which is activated for this substitution.
Reagents and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 4-Chloro-1H-indazole | 152.58 | 10.7 g | 70.1 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.1 g | 73.6 mmol | 1.05 |
| Solvent | ||||
| N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |
| Reaction Temp. | - | 25 °C (Room Temp) | - | - |
| Reaction Time | - | 4-6 hours | - | - |
| Expected Yield | 231.48 | ~14.5 g | ~62.6 mmol | ~89% |
Experimental Protocol
-
Dissolution: In a 500 mL round-bottom flask, dissolve 4-chloro-1H-indazole (10.7 g, 70.1 mmol) in N,N-dimethylformamide (200 mL).
-
Bromination: Add N-Bromosuccinimide (13.1 g, 73.6 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water (800 mL) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL).
-
Dry the solid product under vacuum to yield 3-Bromo-4-chloro-1H-indazole. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Stage 3: Synthesis of this compound
The final product is assembled via a Suzuki-Miyaura cross-coupling reaction. This method is robust and tolerates a wide range of functional groups.
Reagents and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 3-Bromo-4-chloro-1H-indazole | 231.48 | 14.5 g | 62.6 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 9.2 g | 75.1 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 26.0 g | 188 mmol | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 2.17 g | 1.88 mmol | 0.03 (3 mol%) |
| Solvents | ||||
| 1,4-Dioxane | - | 250 mL | - | - |
| Water (H₂O) | - | 60 mL | - | - |
| Reaction Temp. | - | 90-100 °C (Reflux) | - | - |
| Reaction Time | - | 12-16 hours | - | - |
| Expected Yield | 228.68 | ~12.2 g | ~53.2 mmol | ~85% |
Experimental Protocol
-
Setup: To a 500 mL round-bottom flask, add 3-bromo-4-chloro-1H-indazole (14.5 g, 62.6 mmol), phenylboronic acid (9.2 g, 75.1 mmol), and potassium carbonate (26.0 g, 188 mmol).
-
Add the solvent mixture of 1,4-dioxane (250 mL) and water (60 mL).
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.17 g, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Attach a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (300 mL) and water (200 mL).
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure this compound.
References
Functionalization of the 4-Chloro-3-phenyl-1H-indazole Scaffold at the C3 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the 4-chloro-3-phenyl-1H-indazole scaffold, with a specific focus on modifications at the C3 position. The indazole core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents.[1][2] This guide outlines key synthetic strategies, including halogenation and subsequent palladium-catalyzed cross-coupling reactions, to enable the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
Strategic Overview for C3 Functionalization
The functionalization of the C3 position of the this compound scaffold typically involves a two-step process. The initial step is the selective introduction of a halogen atom, most commonly iodine or bromine, at the C3 position. This halogenated intermediate then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]
Part 1: Halogenation at the C3 Position
The introduction of a halogen at the C3 position is a key step for subsequent functionalization.[4] Iodination is often preferred as the resulting C-I bond is more reactive in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: C3-Iodination
This protocol describes the iodination of this compound.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound in DMF, add potassium hydroxide pellets and iodine.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 3-iodo-4-chloro-3-phenyl-1H-indazole.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The 3-halo-4-chloro-3-phenyl-1H-indazole intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C3 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-iodo-4-chloro-3-phenyl-1H-indazole with a variety of organoboronic acids or esters.[5][6]
Materials:
-
3-iodo-4-chloro-3-phenyl-1H-indazole
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine 3-iodo-4-chloro-3-phenyl-1H-indazole, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | Data not available |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | Data not available[8] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C3 position of the indazole core.[3]
Materials:
-
3-iodo-4-chloro-3-phenyl-1H-indazole
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the 3-iodo-4-chloro-3-phenyl-1H-indazole and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | Data not available |
| 2 | Morpholine | Pd(OAc)₂ (5) / BINAP (7.5) | NaOtBu | Dioxane | 100 | 12 | Data not available |
Conclusion
The functionalization of the this compound scaffold at the C3 position provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document for halogenation and subsequent palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable methods for accessing a wide range of C3-substituted analogues. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-phenyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-3-phenyl-1H-indazole synthesis. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process: the synthesis of 4-chloro-1H-indazole followed by a C-3 arylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 4-chloro-1H-indazole | Incomplete reaction during the cyclization of 2-methyl-3-chloroaniline. | - Ensure the reaction is stirred overnight at 60 °C after the addition of isopentyl nitrite to drive the reaction to completion.[1] - Use the specified equivalents of reagents; for instance, acetic anhydride should be used in excess (3 equivalents).[1] - Confirm the purity of the starting material, 2-methyl-3-chloroaniline. |
| Slow or incomplete C-3 arylation of 4-chloro-1H-indazole | The presence of the electron-withdrawing chloro group at the 4-position can deactivate the indazole ring, slowing down the palladium-catalyzed arylation.[2] | - Increase the reaction time. For 4-chloro substituted indazole, the reaction can be very slow, potentially requiring up to 72 hours.[2] - Optimize the reaction temperature. A higher temperature (e.g., 160 °C) might be necessary to improve the reaction rate, but this should be balanced against potential side product formation.[2] - Screen different palladium catalysts and ligands. While Pd(OAc)₂ with phenanthroline has been used, other catalyst systems might offer better performance for this specific substrate. |
| Formation of undesired side products | - Regioisomers (e.g., 2-phenyl-indazole): This is a common issue in indazole chemistry. - Di-arylated product: Further arylation of the desired product can occur.[2] - Starting material degradation: High reaction temperatures or prolonged reaction times can lead to decomposition. | - For C-3 arylation, using a non-polar solvent like chlorobenzene (PhCl) can suppress the formation of some side products.[2] - Carefully control the stoichiometry of the aryl halide to minimize di-arylation. - Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion. |
| Difficulty in product purification | The product may be contaminated with starting materials, catalyst residues, or side products. | - Employ column chromatography for purification. The choice of eluent system will be critical in separating the desired product from impurities. - Recrystallization can be an effective final purification step to obtain a high-purity product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step synthesis. The first step is the synthesis of the 4-chloro-1H-indazole precursor from 3-chloro-2-methylaniline.[1] The second step is the introduction of the phenyl group at the C-3 position via a palladium-catalyzed C-H arylation reaction.[2]
Q2: Why is the C-3 arylation of 4-chloro-1H-indazole challenging?
The chloro group at the 4-position is electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution, making the C-H activation at the 3-position more difficult and slowing down the reaction rate.[2]
Q3: What are the key parameters to optimize for the C-3 arylation step?
The key parameters to optimize are the choice of solvent, base, palladium catalyst, and ligand, as well as the reaction temperature and duration. For instance, using a non-polar solvent like chlorobenzene and a base such as cesium carbonate (Cs₂CO₃) has been shown to improve yields in similar reactions.[2]
Q4: How can I monitor the progress of the reaction?
The progress of both synthetic steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining the reaction completion and identifying the formation of any major side products.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-indazole
This protocol is adapted from a literature procedure with a reported yield of 100%.[1]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, add 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).
-
Stir the reaction mixture overnight at 60 °C.
-
After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add LiOH (494 mmol) and stir at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with EtOAc (300 mL, then 100 mL).
-
Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure to obtain 4-chloro-1H-indazole.
Step 2: C-3 Arylation of 4-Chloro-1H-indazole
This protocol is a general procedure for the C-3 arylation of indazoles and may require optimization for the specific substrate.[2]
Materials:
-
4-chloro-1H-indazole
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Chlorobenzene (PhCl)
Procedure:
-
In a reaction tube, add 4-chloro-1H-indazole (0.25 mmol), iodobenzene (0.5 mmol), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (30 mol%), and Cs₂CO₃ (3.0 equiv.).
-
Add chlorobenzene (1 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 140-160 °C for 48-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Optimization of C-3 Arylation of a Model Indazole (1-methyl indazole) [2]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) of 2a | Yield (%) of 3 (side product) |
| 1 | DMF | Cs₂CO₃ | 140 | 48 | 24 | 3 |
| 2 | PhCl | K₃PO₄ | 140 | 48 | 45 | 0 |
| 3 | PhCl | K₃PO₄ | 160 | 48 | 60 | 0 |
| 4 | PhCl | Cs₂CO₃ | 160 | 48 | 89 | 3 |
2a refers to the desired C-3 arylated product, and 3 refers to a di-arylated side product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Overcoming Poor Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives, with a specific focus on controlling regioselectivity. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve your desired N1 or N2 substituted indazole isomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of indazoles so challenging?
A1: The primary challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole ring can exist on either nitrogen atom, leading to two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] Direct alkylation or acylation can occur on the nitrogen atom of either tautomer, often resulting in a mixture of N1- and N2-substituted products.[1][2] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control over reaction conditions.[1]
Q2: What are the key factors that influence whether N1 or N2 substitution occurs?
A2: The regiochemical outcome of indazole N-alkylation is determined by a delicate interplay of several factors[2]:
-
Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Bulky groups at the C3-position can sterically hinder the N2-position, favoring N1-alkylation.[1][3] Conversely, strong electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7-position strongly direct substitution to the N2 position.[1][3][4][5]
-
Reaction Conditions: The choice of base and solvent is paramount. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][4][5] Acidic or neutral conditions, on the other hand, can promote N2-alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the N1/N2 ratio.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]
Q3: How can I reliably determine the regiochemistry of my N-alkylated indazole products?
A3: The most definitive methods for assigning the regiochemistry of N1- and N2-substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[2] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques for this purpose.[2] For instance, in an HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH₂ proximal to the nitrogen confirms an N1-substituted isomer.[2]
Troubleshooting Guides
Issue 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
-
Question: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
-
Answer: To enhance selectivity for the thermodynamically more stable N1-isomer, consider the following strategies[2]:
-
Optimize Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][2][4][5] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[2]
-
Leverage Substituent Effects: If your synthetic route allows, introduce a bulky substituent (e.g., tert-butyl, carboxamide) at the C3 position. This has been shown to yield greater than 99% N1 regioselectivity with the NaH/THF system.[1][2]
-
Promote Thermodynamic Equilibration: In some cases, using specific electrophiles like α-halo carbonyl or β-halo ester compounds in a solvent such as DMF can lead to an equilibrium that favors the more stable N1-substituted product.[1][2][5]
-
-
Question: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
-
Answer: To favor the kinetically preferred N2-product, you need to alter the electronic properties of your substrate or modify the reaction conditions to avoid thermodynamic equilibration.[1]
-
Introduce an Electron-Withdrawing Group (EWG): The most effective strategy is to use an indazole precursor with a strong EWG (e.g., -NO₂, -CO₂Me) at the C7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][4][5]
-
Use Acidic or Neutral Conditions: While basic conditions often favor N1, alkylation under neutral or acidic conditions can be highly selective for the N2 position.[1] A notable method is the use of alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1][6]
-
Employ Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[1][7][8][9]
-
Issue 2: My reaction to produce a 2H-indazole is inefficient.
-
Question: My Cadogan-Sundberg cyclization to produce a 2H-indazole requires high temperatures and gives low yields. How can I improve this?
-
Answer: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1] An operationally simple and mild one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine.[9][10] This method avoids the need to isolate intermediates and proceeds under milder conditions (e.g., 80 °C in isopropanol).[10]
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes the influence of substituents and reaction conditions on the N1/N2 regioselectivity of indazole alkylation.
| Indazole Substituent | Alkylating Agent | Base/Acid | Solvent | N1:N2 Ratio | Reference |
| 3-carboxymethyl | n-pentyl bromide | NaH | THF | >99:1 | [2][4] |
| 3-tert-butyl | n-pentyl bromide | NaH | THF | >99:1 | [2] |
| 3-COMe | n-pentyl bromide | NaH | THF | >99:1 | [2] |
| 3-carboxamide | n-pentyl bromide | NaH | THF | >99:1 | [2] |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 4:96 | [1][4][5] |
| 7-CO₂Me | n-pentyl bromide | NaH | THF | 4:96 | [1][4][5] |
| Unsubstituted | Diazo compounds | TfOH | - | 0:100 | [6] |
| Unsubstituted | Alkyl 2,2,2-trichloroacetimidates | TfOH (cat.) | - | High N2 selectivity | [1] |
Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.
Experimental Protocols
Protocol 1: N1-Selective Alkylation using NaH/THF
This protocol is optimized for achieving high selectivity for the N1-alkylated indazole.[1][3][11]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-Selective Synthesis via One-Pot Condensation-Cadogan Reductive Cyclization
This method provides regioselective access to 2H-indazoles under mild conditions.[10]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visual Guides
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-3-phenyl-1H-indazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-3-phenyl-1H-indazole, a key intermediate for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for the synthesis of this compound?
A common and reliable method involves a two-step process starting from 2-amino-6-chlorobenzophenone. The first step is the formation of a hydrazone by reacting the aminobenzophenone with hydrazine. The second step is an acid-catalyzed intramolecular cyclization of the resulting hydrazone to yield the desired indazole. Polyphosphoric acid (PPA) is often used as the catalyst for the cyclization step.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete hydrazone formation: Ensure the reaction with hydrazine goes to completion. This can be monitored by Thin Layer Chromatography (TLC).
-
Inefficient cyclization: The temperature and duration of the cyclization step are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation.
-
Substrate purity: Impurities in the starting 2-amino-6-chlorobenzophenone can interfere with the reaction.
-
Moisture: The presence of water can hinder the cyclization, especially when using dehydrating agents like PPA.
Q3: I am having difficulty purifying the final product. What are the likely impurities?
The primary impurities are often unreacted starting materials or stable intermediates. These may include:
-
2-amino-6-chlorobenzophenone (starting material)
-
The hydrazone intermediate of 2-amino-6-chlorobenzophenone
-
Azine byproduct from the self-condensation of the hydrazone
-
Polymeric or degradation products from harsh reaction conditions.
Column chromatography on silica gel is a standard method for purification.
Q4: Can I use a different acid catalyst for the cyclization step?
While polyphosphoric acid is commonly used due to its dehydrating and catalytic properties, other strong acids like sulfuric acid or Eaton's reagent could potentially be used. However, reaction conditions would need to be re-optimized. PPA is often preferred for its ability to promote the reaction at manageable temperatures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction stalls at the hydrazone intermediate | 1. Insufficient acid catalysis for cyclization.2. Reaction temperature is too low.3. Presence of moisture deactivating the catalyst. | 1. Ensure the correct amount of PPA is used. The viscosity of PPA can make accurate measurement challenging.2. Gradually increase the reaction temperature and monitor progress by TLC.3. Use freshly opened or properly stored PPA. Ensure all glassware is thoroughly dried. |
| Formation of a significant amount of a high Rf non-polar byproduct | This is likely the azine byproduct from the self-condensation of two molecules of the hydrazone intermediate. | 1. Ensure an adequate excess of hydrazine is used in the first step to favor hydrazone formation over azine formation.2. Proceed to the cyclization step promptly after the hydrazone is formed. |
| Product degradation (dark-colored reaction mixture) | The reaction temperature is too high, or the reaction time is too long, leading to decomposition. | 1. Carefully control the reaction temperature. Use an oil bath for consistent heating.2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Multiple spots on TLC after reaction completion | A combination of incomplete reaction, side product formation, and/or degradation. | 1. Re-evaluate the reaction conditions (temperature, time, purity of reagents).2. If purification is difficult, consider optimizing the reaction to minimize byproducts.3. Use a gradient elution in column chromatography for better separation. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Synthesis of (2-amino-6-chlorophenyl)(phenyl)methanone hydrazone
-
To a solution of 2-amino-6-chlorobenzophenone (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Step 2: Cyclization to this compound
-
Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture to 120-140°C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 80°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
-
Filter the solid precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound and a key side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of 4-Chloro-3-phenyl-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Chloro-3-phenyl-1H-indazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (70-230 mesh or 200-300 mesh) is the most commonly used stationary phase for the purification of indazole derivatives and is recommended for this compound.[1][2] Its polarity is well-suited for separating indazoles from common reaction impurities.
Q2: Which mobile phase system is best for eluting this compound?
A2: A mixture of a non-polar solvent like n-hexane or pentane and a moderately polar solvent such as ethyl acetate is typically effective.[3][4][5] The optimal ratio will depend on the specific impurities present in your crude mixture. It is advisable to start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Q3: How can I determine the appropriate solvent ratio before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4. This generally provides good separation on a column.
Q4: What is a typical loading capacity for a silica gel column?
A4: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended to achieve better resolution.
Q5: Should I use isocratic or gradient elution?
A5: For separating compounds with significantly different polarities, gradient elution (gradually increasing the proportion of the more polar solvent) is often more efficient in terms of time and solvent consumption. If the impurities are close in polarity to the product, an isocratic elution (constant solvent composition) may provide better resolution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with a solution of your compound and left for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[6] | |
| The compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the product and impurities (co-elution). | The chosen solvent system does not provide adequate selectivity. | Experiment with different solvent systems on TLC. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or methanol) can improve separation. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column relative to the amount of silica gel. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| Streaking or tailing of bands on the column. | The compound may be slightly too polar for the solvent system, leading to interactions with active sites on the silica. | Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue. |
| The sample was not loaded in a concentrated, narrow band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column to ensure a tight starting band.[7] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The solvent ratios and fraction sizes may need to be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[7]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the sand.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 hexane:ethyl acetate).
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table provides hypothetical yet plausible data for the purification of this compound based on typical values for similar compounds.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this class of compounds. |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) | Start with 9:1, progressing to 7:3. |
| TLC Rf of Product | ~0.35 | In 8:2 n-Hexane:Ethyl Acetate. |
| Loading | 1g crude / 50g silica | A 1:50 ratio is a good starting point. |
| Purity before | ~85% | Based on hypothetical crude reaction mixture. |
| Purity after | >98% | Expected purity after a single column. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low solubility of 4-Chloro-3-phenyl-1H-indazole in aqueous buffers
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low solubility of 4-Chloro-3-phenyl-1H-indazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
The low aqueous solubility of this compound stems from its chemical structure. The molecule contains a planar, aromatic indazole ring system and a phenyl group, which are hydrophobic (lipophilic) in nature. While the indazole nitrogens can participate in hydrogen bonding, the molecule's overall high lipophilicity, indicated by a predicted XlogP of 3.8, leads to poor solubility in polar solvents like water and aqueous buffers.[1] Many new chemical entities exhibit poor aqueous solubility, which can present a significant challenge for in vitro and in vivo studies.[2][3][4]
Q2: What is the recommended first step to dissolve the compound for my experiments?
The most effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power. This stock solution can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration.
Key Considerations:
-
Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your assay low, typically below 0.5% for DMSO, to avoid solvent-induced artifacts or cellular toxicity.[6]
-
Vehicle Controls: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of the organic solvent used to dissolve the test compound.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for poorly soluble compounds. This indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. The following troubleshooting workflow can help you address this issue.
Caption: A troubleshooting workflow for addressing solubility issues.
Q4: How can I use co-solvents or pH adjustment to improve solubility?
If reducing the final concentration is not feasible for your experiment, several formulation strategies can be employed to increase the apparent solubility of this compound.
-
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, thereby increasing the solubility of lipophilic compounds.[5][6] Besides DMSO, other options include ethanol, propylene glycol, and polyethylene glycol (PEG).[7]
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[6] The indazole ring contains nitrogen atoms that can be protonated (at low pH) or deprotonated (at high pH). By adjusting the buffer's pH away from the compound's isoelectric point, you can increase the proportion of the more soluble, ionized form. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.[6]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly water-soluble drug molecules within their hydrophobic core, forming inclusion complexes.[8][9] This complexation effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and stability in solution.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11]
The table below summarizes these common strategies.
| Strategy | Typical Working Concentration | Advantages | Disadvantages |
| Organic Co-solvent | < 0.5% (DMSO), < 1% (Ethanol) | Simple, rapid, widely used for stock solutions.[6] | Can be toxic to cells at higher concentrations; may interfere with assay components.[6] Requires careful vehicle controls. |
| pH Adjustment | Buffer pH 2 units away from pKa | Can significantly increase solubility for ionizable compounds. | May not be compatible with assay conditions (e.g., physiological pH for cell-based assays); can affect compound stability. |
| Cyclodextrins (HP-β-CD) | 1-10 mM | Low toxicity, effective at increasing solubility and stability.[9][11] | Can be expensive; may interact with other assay components; high concentrations can affect cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution in an organic solvent.
Caption: Workflow for preparing a compound stock solution.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of the compound powder (e.g., 5 mg) using an analytical balance.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the powder to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath or gentle warming (e.g., at 37°C) can aid dissolution. Ensure the final solution is clear.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Phase-Solubility Study with Cyclodextrin
This experiment helps determine the effect of a cyclodextrin, such as HP-β-CD, on the solubility of the compound.
Materials:
-
Compound stock solution in DMSO (e.g., 20 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Add Compound: To each cyclodextrin solution, add the compound from the DMSO stock to your target final concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant and minimal across all samples (e.g., 0.25%).
-
Equilibrate: Incubate the solutions for 1-2 hours at room temperature with gentle, constant agitation (e.g., on a rotator) to allow complex formation to reach equilibrium.
-
Inspect and Separate: Visually inspect the tubes for any signs of precipitation. To quantify the soluble fraction, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound.
-
Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method, such as HPLC-UV.
-
Plot Data: Plot the concentration of the soluble compound against the concentration of HP-β-CD to determine the solubility enhancement.
Illustrative Signaling Pathway
Indazole derivatives are frequently investigated as kinase inhibitors. While the specific targets of this compound require experimental validation, the diagram below illustrates a representative kinase signaling cascade where such a compound might act to block downstream signaling, a common mechanism for anti-cancer and anti-inflammatory drugs.
Caption: Hypothetical inhibition of a kinase cascade by an indazole compound.
References
- 1. PubChemLite - this compound (C13H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Indazole Arylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indazole arylation. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst system and reaction conditions.
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Troubleshooting:
-
Ensure you are using a reliable source of the palladium precatalyst.
-
If preparing the active catalyst in situ, ensure the reduction of the Pd(II) precursor is complete. Some protocols benefit from a pre-activation step where the palladium source and ligand are heated in the solvent before adding the substrates.[1]
-
Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
-
-
Inappropriate Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale or substrate reactivity.
-
Troubleshooting:
-
Increase the catalyst loading incrementally. While higher loadings can improve yields, they also increase costs and the potential for side reactions.[2] Typical loadings range from 5 to 15 mol%.[3] Exceeding 20 mol% may not offer additional benefits.[2][3]
-
Refer to the table below for a summary of reported catalyst loadings in successful indazole arylations.
-
-
-
Ligand Issues: The chosen ligand may not be optimal for your specific substrates.
-
Troubleshooting:
-
Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands. For indazole arylation, ligands like 1,10-phenanthroline (Phen) and triphenylphosphine (PPh3) have been used effectively.[4][5][6]
-
Ensure the ligand-to-metal ratio is appropriate. This is often 1:1 or 2:1, but should be optimized for your specific system.
-
-
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome.[7]
-
Troubleshooting:
-
Commonly used bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[2][4][5] The strength and solubility of the base are critical.
-
Solvents such as DMA, toluene, and DMF are frequently employed.[4][5] The choice of solvent can influence reactivity and selectivity.[7]
-
-
Q2: My reaction is producing a mixture of regioisomers (e.g., N1 vs. N2 arylation, or C3 vs. C7 arylation). How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a known challenge in indazole chemistry.
-
Protecting Groups: The use of protecting groups on one of the indazole nitrogens is a common strategy to direct arylation to the other nitrogen or to a specific carbon atom.
-
Troubleshooting:
-
For N-arylation, protecting one of the nitrogen atoms can ensure selective arylation at the unprotected nitrogen.
-
For C-H arylation, the electronic and steric properties of substituents on the indazole ring can direct the arylation to a specific position. For instance, electron-withdrawing groups can influence the site of arylation.[4]
-
-
-
Ligand and Catalyst Control: The steric and electronic properties of the ligand and palladium catalyst can influence the regiochemical outcome.
-
Troubleshooting:
-
Experiment with different ligands. Bulky ligands can favor arylation at less sterically hindered positions.
-
-
-
Solvent Effects: The reaction solvent can play a crucial role in controlling regioselectivity.[7]
-
Troubleshooting:
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Q3: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide or homocoupling of the starting materials. What can I do to minimize these?
A3: The formation of side products is often related to catalyst decomposition or competing reaction pathways.
-
Reaction Temperature and Time: High temperatures and long reaction times can lead to catalyst decomposition and the formation of side products.
-
Troubleshooting:
-
Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Monitor the reaction progress by techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
-
Purity of Reagents and Solvents: Impurities in the reagents or solvents can poison the catalyst or participate in side reactions.
-
Troubleshooting:
-
Use high-purity reagents and anhydrous, degassed solvents.
-
-
-
Oxygen Sensitivity: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side product formation.
-
Troubleshooting:
-
Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading in a new palladium-catalyzed indazole arylation reaction?
A1: A good starting point for catalyst loading is typically in the range of 5-10 mol% of the palladium precatalyst.[2][6][8] This concentration is often sufficient to achieve good yields without being excessively costly. If the reaction is sluggish or gives low yields, the loading can be increased to 15 mol%.[3]
Q2: How does the choice of palladium precatalyst affect the reaction?
A2: Different palladium precatalysts, such as Pd(OAc)2, PdCl2, or Pd2(dba)3, can exhibit different reactivities. The choice of precatalyst can influence the ease of formation of the active Pd(0) species and the overall reaction efficiency. It is often beneficial to screen a few different precatalysts during reaction optimization.
Q3: Can I reuse the palladium catalyst?
A3: In homogeneous catalysis, recovering and reusing the palladium catalyst can be challenging. However, for industrial applications, various strategies for catalyst recycling are being explored. For laboratory-scale reactions, it is generally more practical to use the catalyst for a single run.
Q4: Are there any air- and moisture-stable palladium precatalysts available that simplify reaction setup?
A4: Yes, several air- and moisture-stable palladium precatalysts have been developed. These precatalysts are often complexed with bulky, electron-rich phosphine ligands and can simplify the experimental setup by eliminating the need for a glovebox for handling the catalyst.
Data Presentation
Table 1: Summary of Reported Catalyst Loadings and Conditions for Palladium-Catalyzed Indazole Arylation
| Indazole Position | Palladium Source | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C-3 | Pd(OAc)2 | 10 | 1,10-Phenanthroline | Cs2CO3 | Toluene | 140 | up to 91 | [2] |
| C-7 | Pd(OAc)2 | 10 | 1,10-Phenanthroline | K2CO3 | DMA | Reflux | up to 85 | [4] |
| C-3 | Pd(OAc)2 | 5 | PPh3 | K3PO4 | Water | 100 | up to 80 | [6] |
| C-3 | PdCl2 | 10 | 1,10-Phenanthroline | K3PO4 / Ag2CO3 | DMA | 165 | up to 95 | [5] |
| C-7 (oxidative) | Pd(OAc)2 | 10 | 1,10-Phenanthroline | NaOH / Ag2CO3 | N/A | 140 | up to 80 | [8] |
| N-arylation | Pd2(dba)3 | 0.25-2.5 | Biaryl phosphine | K3PO4 | Toluene/t-BuOH | 120 | up to 95 | [1][9] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-3 Arylation of Indazole (Adapted from[2])
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add indazole (1.0 equiv), aryl halide (2.0 equiv), Pd(OAc)2 (0.1 equiv, 10 mol%), and 1,10-phenanthroline (0.1 equiv, 10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add Cs2CO3 (2.0 equiv) to the reaction mixture.
-
The reaction vessel is sealed and the mixture is stirred at 140 °C for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for palladium-catalyzed indazole arylation.
Caption: Troubleshooting flowchart for low-yield indazole arylation.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole | Semantic Scholar [semanticscholar.org]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Managing reaction temperature for selective indazole functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature in selective indazole functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in indazole functionalization?
A1: Temperature is a crucial parameter that directly influences reaction kinetics and thermodynamics. In indazole chemistry, the primary challenge is controlling regioselectivity between the N1 and N2 positions of the pyrazole ring.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Temperature can be manipulated to favor either the thermodynamically stable product (often the N1-isomer) or the kinetically favored product (often the N2-isomer).[1][5] Furthermore, excessively high temperatures can lead to undesirable side reactions, such as dimer or hydrazone formation, which reduces the overall yield.[3][6]
Q2: What is the general effect of increasing temperature on N1 vs. N2 selectivity in alkylation?
A2: Increasing the reaction temperature can have varied effects depending on the other reaction conditions. In many cases, N1-substituted products are the thermodynamically more stable isomer.[1][5] Therefore, higher temperatures can sometimes be used in systems under thermodynamic control to favor the N1 product through an equilibration process.[5] However, for many standard alkylations, a mixture of N1 and N2 products is formed, and selectivity can be poor.[7][8] For instance, increasing temperature from room temperature to 50°C when using sodium hydride (NaH) in tetrahydrofuran (THF) helped drive the reaction to completion while maintaining excellent N1-selectivity.[5] Conversely, if a reaction is under kinetic control, lower temperatures may be necessary to preserve the formation of the less stable N2-isomer.
Q3: How does reaction temperature impact C-H functionalization of indazoles?
A3: C-H functionalization reactions, particularly those catalyzed by transition metals like rhodium, often require elevated temperatures to proceed efficiently.[9][10] Optimization studies show that yields can increase as the temperature is raised to an optimal point (e.g., 80°C to 120°C).[6][9][11] However, exceeding this optimal temperature can lead to a decrease in yield, likely due to the formation of side products or catalyst decomposition.[6]
Q4: Aside from temperature, what are the other key factors influencing regioselectivity?
A4: Several factors work in concert with temperature to determine the final product ratio:
-
Base and Solvent System: The choice of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like THF is a well-established method for favoring N1-alkylation.[1][5][12] In contrast, conditions like the Mitsunobu reaction strongly favor N2-alkylation.[5][7] Using cesium carbonate in DMF often results in a mixture of regioisomers.[5]
-
Steric and Electronic Effects: The substituents on the indazole ring have a profound impact.[5] Bulky groups at the C3 position can sterically hinder the N2 position, favoring N1-alkylation.[1] Conversely, electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can electronically favor N2-substitution.[1][5][12]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Significant Mixture of N1 and N2 Isomers)
| Potential Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | For selective N1-alkylation, switch to NaH in anhydrous THF .[1][5][8] For selective N2-alkylation, consider using Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD, and an alcohol) in THF.[7][13] |
| Reaction Under Kinetic Control | If the desired product is the thermodynamically more stable N1-isomer, try increasing the temperature (e.g., from room temperature to 50-90°C) to allow the reaction to reach thermodynamic equilibrium.[5][7] Monitor for potential side product formation. |
| Reaction Under Thermodynamic Control | If the desired product is the kinetically favored N2-isomer, lowering the reaction temperature may improve selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature. |
| Inappropriate Electrophile | For N1-selectivity, consider converting the alcohol to a tosylate before reacting it with the indazole in the presence of a base like Cs₂CO₃ at an elevated temperature (e.g., 90 °C).[7] |
Problem 2: Low Reaction Conversion or Poor Yield
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | The reaction may be too slow at the current temperature. Cautiously increase the temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. For some N1-alkylations, increasing the temperature from room temperature to 50°C improved conversion significantly.[5] |
| Excessive Reaction Temperature | Temperatures that are too high can cause degradation of starting materials, reagents, or products, leading to lower yields and the formation of side products.[6] If side products are observed, try lowering the temperature. For many C-H functionalizations, an optimal temperature exists, beyond which yields decrease.[6][11] |
| Poor Solubility of Reagents | A reagent, such as a carbonate base, may have poor solubility at lower temperatures. Increasing the temperature can improve solubility and reaction rate.[14] Alternatively, consider switching to a solvent in which all components are more soluble at the desired temperature. |
Quantitative Data Summary
Table 1: Effect of Temperature and Conditions on Indazole N-Alkylation
| Indazole Substrate | Electrophile | Base / Conditions | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh₃ | THF | 0 → RT | 1 : 2.5 | 20 (N1), 58 (N2) | [5] |
| Methyl 1H-indazole-3-carboxylate | Alkyl Bromide | NaH | THF | 0 → 50 | > 99 : 1 | High | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | DMF | 90 | - | 60 | [7][14] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethanol | DEAD, TPP | THF | 50 | N2-selective | >90 | [7] |
| 5-Bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | Room Temp | 1 : 0.9 | 44 (N1), 40 (N2) | [7][8] |
| Indazole (unsubstituted) | Isobutyl Bromide | K₂CO₃ | DMF | 120 | 58 : 42 | 47 (N1), 25 (N2) | [15] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation [1][13]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, gently heat to 50°C and monitor its progress by TLC or LC-MS until the starting material is consumed.[5]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Highly N2-Selective Alkylation via Mitsunobu Reaction [7][13]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS. Some protocols may benefit from heating to 50°C.[7]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Troubleshooting workflow for optimizing indazole functionalization.
Caption: Temperature's influence on kinetic vs. thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating N1 vs. N2 Isomerization in Substituted Indazoles
Welcome to the technical support center for substituted indazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenge of controlling N1 and N2 isomerization during N-alkylation and other substitution reactions. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the regioselective synthesis of your target indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a significant challenge?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for substitution at either position. This results from annular tautomerism, where a proton can reside on either nitrogen, giving rise to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation or acylation of the indazole scaffold often yields a mixture of N1- and N2-substituted products, making regioselectivity a critical hurdle in the synthesis of specific, biologically active molecules.[1][2][4] Achieving high selectivity for a single regioisomer typically requires careful optimization of reaction conditions.[2][4]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: The ratio of N1 to N2 substituted products is influenced by a delicate interplay of several factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. For instance, bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[5] Conversely, electron-withdrawing groups (EWGs), such as -NO₂ or -CO₂Me, particularly at the C7-position, can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][4][5][6][7]
-
Choice of Base and Solvent: The base and solvent system is a critical determinant of regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-regarded for promoting N1-alkylation.[2][4][5][6] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[5]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[2][4]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomers, while N2-substituted products can be favored under kinetically controlled conditions.[1][2][3] Conditions that allow for equilibration tend to favor the N1 product.[1][4]
Q3: How can I distinguish between the N1 and N2 isomers of my substituted indazole?
A3: Unambiguous structural assignment is crucial. Several spectroscopic techniques can be employed:
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments are powerful tools. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the C7a or C3 atom of the indazole ring and the protons of the N-alkyl chain, allowing for definitive assignment of N1 and N2 regioisomers.[4][7] Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximities.[8]
-
UV Derivative Spectrophotometry: This technique can be a simple way to distinguish between the two isomer series, as the second, third, and fourth derivative spectra show characteristic signals for each.[9]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-isomer, you should adjust your reaction conditions to promote equilibration and exploit steric hindrance.
-
Modify the Base/Solvent System: Switch to sodium hydride (NaH) as the base in an anhydrous, aprotic solvent like tetrahydrofuran (THF). This combination has demonstrated high N1-selectivity for a variety of substituted indazoles.[2][4][5][6][8]
-
Introduce Steric Hindrance: If synthetically feasible, introducing a bulky substituent at the C3 position of the indazole ring can sterically shield the N2-position, thus favoring N1-alkylation.[2][5]
-
Allow for Thermodynamic Equilibration: Ensure the reaction conditions (e.g., sufficient reaction time and appropriate temperature) allow for the potential isomerization of the kinetically formed N2-product to the more stable N1-product.[1][4]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.
-
Utilize Electronic Directing Groups: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position strongly directs alkylation to the N2 position.[2][4][6][7]
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[4][7]
-
Employ Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[2] For example, using triflic acid (TfOH) as a catalyst with a diazo compound can favor N2 substitution.[1]
Data Presentation
Table 1: Influence of Substituents on N1/N2 Regioselectivity of Indazole Alkylation with NaH in THF
| C3-Substituent | C7-Substituent | N1 Selectivity | N2 Selectivity | Reference |
| -CO₂Me | -H | >99% | <1% | [4][6][8] |
| -t-Bu | -H | >99% | <1% | [4][6][8] |
| -COMe | -H | >99% | <1% | [4][6][8] |
| -CONH₂ | -H | >99% | <1% | [4][6][8] |
| -H | -NO₂ | <4% | >96% | [4][6][7] |
| -H | -CO₂Me | <4% | >96% | [4][6][7] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation under Thermodynamic Control
This protocol is optimized for achieving high N1-selectivity using the NaH/THF system.[1][2][4][5]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)
-
Water or saturated aqueous ammonium chloride for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1H-indazole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent dropwise to the suspension at room temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using the Mitsunobu Reaction
This protocol is a general procedure for favoring N2-alkylation.[1][4]
Materials:
-
1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Multi-kilogram Preparation of 4-Chloro-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the multi-kilogram scale preparation of 4-Chloro-1H-indazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting material for a multi-kilogram scale synthesis of 4-Chloro-1H-indazole?
A1: For multi-kilogram preparations, 3-chloro-2-methylaniline is the recommended starting material due to its commercial availability and cost-effectiveness.[1] Alternative routes starting from 2-chloro-6-fluorobenzaldehyde are less practical for large-scale synthesis because they require expensive fluoro compounds and may involve less reliable reactions with lower overall yields.[1]
Q2: What are the critical safety precautions to consider during the diazotization step at a large scale?
A2: The diazotization reaction is exothermic and involves thermally sensitive intermediates.[2] Key safety precautions include:
-
Temperature Control: Maintain the reaction temperature strictly, especially during the addition of the diazotizing agent, to prevent thermal runaway. Diazonium salts are known to be unstable at elevated temperatures.[1][2]
-
Slow Reagent Addition: Add the diazotizing agent (e.g., tert-butyl nitrite or isoamyl nitrite) slowly and controllably to manage the exotherm.
-
Adequate Cooling: Ensure the cooling system of the reactor is sufficient for the scale of the reaction.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of noxious gases.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
Q3: Which diazotizing agent is preferred for large-scale synthesis: isoamyl nitrite or tert-butyl nitrite?
A3: An improved and more economical industrial process suggests the use of tert-butyl nitrite instead of the more expensive isoamyl nitrite.[1] Tert-butyl nitrite can be prepared just prior to use, which can be a cost-saving measure for large-scale production.[1]
Q4: How can the progress of the reaction be monitored effectively?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as petroleum ether-ethyl acetate (2:1), can be used to track the consumption of the starting material and the formation of the product.[1]
Q5: What are the recommended work-up and purification procedures for multi-kilogram batches?
A5: A tedious work-up can be a significant bottleneck in large-scale synthesis.[1] An efficient procedure involves:
-
Quenching the reaction with water and a suitable organic solvent like THF.
-
Hydrolysis of the intermediate N-acetyl-4-chloro-1H-indazole using a base like NaOH. Using NaOH is more economical than LiOH for large-scale operations.[1]
-
Extraction of the product into an organic solvent such as ethyl acetate.
-
Purification of the crude product by recrystallization from a suitable solvent system like THF/H2O.[1] Isolating and purifying the N-acetyl intermediate before hydrolysis can lead to a cleaner final product and ensure complete reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the diazotization step. | Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction by TLC until the starting material is fully consumed.[1] |
| Incomplete hydrolysis of the N-acetyl intermediate. | The use of LiOH has been reported to sometimes result in incomplete hydrolysis.[1] Using NaOH and ensuring the reaction goes to completion (monitored by TLC) is recommended for better results at scale.[1] | |
| Product loss during work-up and extraction. | Optimize the extraction procedure by ensuring proper phase separation and using an adequate volume of extraction solvent. | |
| Impurity Formation | Formation of side-products due to poor temperature control. | Strictly maintain the recommended reaction temperatures, especially during the addition of acetic anhydride and the diazotizing agent. Use a robust cooling system.[1] |
| Unreacted starting materials or intermediates in the final product. | Ensure each reaction step goes to completion by monitoring with TLC. Consider isolating and purifying the N-acetyl-4-chloro-1H-indazole intermediate before the final hydrolysis step for a cleaner product.[1] | |
| Difficult Purification | Oily or tarry crude product that is difficult to handle and crystallize. | This can be due to a variety of side reactions. Ensure that the work-up procedure effectively removes impurities. Recrystallization from a solvent system like THF/H2O has been shown to yield a crystalline product.[1] |
| The final product does not meet the required purity specifications. | Multiple recrystallizations may be necessary. Alternatively, consider a final purification step such as column chromatography, although this is less ideal for very large scales. | |
| Exothermic Reaction is Difficult to Control | The rate of addition of the diazotizing agent is too fast. | Reduce the addition rate of the diazotizing agent to allow the reactor's cooling system to dissipate the generated heat effectively. |
| Insufficient cooling capacity for the scale of the reaction. | Before scaling up, ensure that the reactor's cooling capacity is adequate for the heat of reaction. Consider performing a reaction calorimetry study to understand the thermal profile of the reaction. |
Experimental Protocols
Improved Multi-kilogram Preparation of 4-Chloro-1H-indazole
This protocol is adapted from an improved, industrially suitable synthesis.[1]
Step 1: Acetylation of 3-chloro-2-methylaniline
-
To a suitable reactor, add 3-chloro-2-methylaniline and chloroform.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 2: Diazotization
-
Heat the reaction mixture to 60 °C.
-
Slowly add tert-butyl nitrite.
-
Stir the reaction mixture at 60 °C overnight, monitoring for completion by TLC.
Step 3: Work-up and Isolation of N-Acetyl-4-chloro-1H-indazole
-
Cool the reaction mixture and quench with water and THF.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-acetyl-4-chloro-1H-indazole as a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/H2O) to get pure N-acetyl-4-chloro-1H-indazole.
Step 4: Hydrolysis to 4-Chloro-1H-indazole
-
Dissolve the purified N-acetyl-4-chloro-1H-indazole in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add a solution of sodium hydroxide (NaOH) and stir at 0 °C for 2 hours, or until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl) to pH 7.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-1H-indazole.
Data Presentation
Table 1: Comparison of Reagents in Different Synthetic Methods
| Parameter | Reported Method | Improved Method[1] |
| Starting Material | 3-chloro-2-methylaniline | 3-chloro-2-methylaniline |
| Diazotizing Agent | Isoamyl nitrite | tert-Butyl nitrite |
| Hydrolysis Agent | Lithium hydroxide (LiOH) | Sodium hydroxide (NaOH) |
| Intermediate Purification | Not specified/carried through | Recommended for higher purity |
Visualizations
Experimental Workflow
References
Navigating the Synthesis of 4-Chloro-1H-indazole: A Guide to Safer, Alternative Routes
For immediate technical support, please refer to the troubleshooting guides and frequently asked questions below.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative, safer synthetic routes for 4-Chloro-1H-indazole, a key building block in medicinal chemistry. By avoiding toxic and hazardous reagents commonly used in traditional methods, these alternative pathways offer a greener and more sustainable approach to synthesis. This resource details experimental protocols, provides comparative data, and offers troubleshooting advice for common issues encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic reagents used in traditional syntheses of 4-Chloro-1H-indazole that we should aim to avoid?
A1: Traditional methods for the synthesis of indazoles, such as the Jacobson synthesis, often involve diazotization and nitrosation reactions.[1][2] These processes can utilize reagents like isoamyl nitrite and acetic anhydride. Isoamyl nitrite is a volatile and flammable liquid that can have psychoactive effects and is used as a vasodilator.[3] Acetic anhydride is corrosive and reacts violently with water, causing severe skin burns and eye damage.[4][5] Additionally, classical routes may generate nitrous gases, which are toxic.[2]
Q2: What are the main advantages of the alternative synthetic routes presented here?
A2: The primary advantages of the alternative routes are enhanced safety and reduced environmental impact. These methods avoid the use of highly toxic and hazardous reagents. For example, the metal-free synthesis from o-aminobenzoximes operates under mild conditions (0-23 °C) and utilizes less hazardous reagents like methanesulfonyl chloride and triethylamine.[1][6] The route from 2-chloro-6-fluorobenzaldehyde and hydrazine also offers a more direct pathway, potentially reducing the number of steps and waste generated.[7][8]
Q3: Can the alternative methods be scaled up for industrial production?
A3: The scalability of these alternative routes is a key consideration. The metal-free synthesis from o-aminobenzoximes has been reported to be amenable to scale-up.[6] Flow chemistry approaches, in general, offer significant advantages for scalability, providing better control over reaction parameters and enhancing safety. While specific large-scale data for 4-Chloro-1H-indazole via these exact greener routes is not extensively published, the underlying principles of the methodologies are conducive to larger-scale synthesis with appropriate process optimization.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for a traditional and two alternative synthetic routes to 4-Chloro-1H-indazole, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| Traditional Route | 3-Chloro-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, LiOH | >15 hours | 0-60 °C | ~100% (crude) | [9] |
| Alternative Route 1 | 2-Amino-6-chlorobenzaldehyde Oxime | Methanesulfonyl chloride, Triethylamine | Not Specified | 0-23 °C | Good to Excellent (general) | [1][6] |
| Alternative Route 2 | 2-Chloro-6-fluorobenzaldehyde | Hydrazine | Not Specified | Not Specified | 50-60% (for similar analogs) | [7] |
Experimental Protocols and Troubleshooting Guides
Route 1: Metal-Free Synthesis from 2-Amino-6-chlorobenzaldehyde Oxime
This route provides a mild and metal-free approach to 4-Chloro-1H-indazole, avoiding harsh reagents and conditions.
Experimental Protocol:
-
Oxime Formation: Prepare 2-amino-6-chlorobenzaldehyde oxime from 2-amino-6-chlorobenzaldehyde and hydroxylamine.
-
Cyclization: To a solution of 2-amino-6-chlorobenzaldehyde oxime in a suitable solvent (e.g., dichloromethane), add triethylamine (a slight excess).
-
Cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (a slight excess).
-
Allow the reaction to warm to room temperature (23 °C) and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete activation of the oxime. | Ensure the use of fresh methanesulfonyl chloride and triethylamine. Check the stoichiometry of the reagents. |
| Degradation of starting material or product. | Maintain the reaction temperature at 0 °C during the addition of methanesulfonyl chloride and allow it to warm slowly. | |
| Formation of side products (e.g., Beckmann rearrangement) | Reaction conditions are too harsh. | While this method is generally mild, ensure the temperature does not exceed 23 °C. The use of a non-nucleophilic base is also important.[6] |
| Difficult purification | Presence of unreacted starting material and reagent byproducts. | Optimize the stoichiometry to ensure complete conversion of the starting oxime. A water wash during workup will help remove triethylamine hydrochloride. |
Workflow for Metal-Free Synthesis of 4-Chloro-1H-indazole
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Copper-Catalyzed Indazole Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed synthesis of indazoles. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in copper-catalyzed indazole synthesis?
A1: Common byproducts include those arising from side reactions such as nucleophilic aromatic substitution (SNAr), dimer formation of starting materials or products, and incomplete cyclization leading to hydrazone intermediates.[1] The formation of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: How can I minimize the formation of SNAr byproducts?
A2: SNAr byproducts can be prevalent when using highly activated aryl halides. To minimize their formation, consider using a less polar, aprotic solvent and a milder base. Careful selection of the copper catalyst and ligand system is also crucial. For instance, employing a well-defined copper(I) source with a suitable diamine ligand can enhance the rate of the desired C-N bond formation over the competing SNAr pathway.
Q3: What reaction conditions favor the formation of the desired indazole over dimeric byproducts?
A3: Dimerization can occur through the homocoupling of starting materials or intermediates. To suppress this, it is often beneficial to use a ligand that promotes the desired intramolecular cyclization. Additionally, optimizing the reaction temperature and concentration can be effective; running the reaction at a lower temperature and in a more dilute solution can disfavor the intermolecular dimerization pathway.
Q4: How do I control regioselectivity in N-arylation of indazoles?
A4: The N-arylation of an indazole can occur at either the N1 or N2 position, leading to isomeric byproducts. The regioselectivity is influenced by the steric and electronic properties of the indazole and the aryl halide, as well as the reaction conditions. The choice of ligand and solvent can play a significant role in directing the arylation to a specific nitrogen. For example, in some systems, the use of diamine ligands with CuI has been shown to favor N1 arylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Indazole Product | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inappropriate choice of base or solvent. 4. Poor quality of starting materials. | 1. Use a fresh, high-purity copper source (e.g., CuI). 2. Screen a range of temperatures (e.g., 80-140 °C) to find the optimal condition. 3. Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, DMSO, dioxane, toluene).[2] 4. Ensure starting materials are pure and dry. |
| Significant Formation of SNAr Byproduct | 1. Highly activated aryl halide. 2. Reaction conditions favoring nucleophilic attack. | 1. If possible, use a less activated aryl halide. 2. Employ a less polar solvent and a non-nucleophilic base. Consider a ligand that accelerates the desired C-N coupling. |
| Presence of Dimeric Byproducts | 1. High reaction concentration. 2. Reaction temperature is too high. 3. Ineffective ligand. | 1. Decrease the concentration of the reaction mixture. 2. Lower the reaction temperature. 3. Screen different ligands (e.g., 1,10-phenanthroline, diamines) to find one that promotes intramolecular cyclization. |
| Incomplete Reaction/Presence of Hydrazone Intermediate | 1. Insufficient reaction time or temperature. 2. Inefficient catalyst turnover. | 1. Increase the reaction time and/or temperature. 2. Increase the catalyst and/or ligand loading. Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Poor Regioselectivity (N1 vs. N2 Isomers) | 1. Steric and electronic effects of substrates. 2. Non-optimal ligand and solvent system. | 1. While substrate control is inherent, reaction conditions can influence the ratio. 2. Screen various ligands and solvents to empirically determine the conditions that favor the desired isomer. |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of different reaction parameters on the yield of the desired indazole product. Higher yields generally indicate a reduction in byproduct formation.
Table 1: Effect of Ligand on the Yield of 1-Phenyl-1H-indazole
| Entry | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,10-Phenanthroline | Dioxane | K₂CO₃ | 110 | 24 | 85 |
| 2 | N,N'-Dimethylethylenediamine | Dioxane | K₂CO₃ | 110 | 24 | 72 |
| 3 | None | Dioxane | K₂CO₃ | 110 | 24 | 45 |
Reaction Conditions: 2-bromobenzaldehyde phenylhydrazone (1 mmol), CuI (10 mol%), Ligand (20 mol%), Base (2 mmol), Solvent (5 mL).
Table 2: Effect of Base on the Yield of 1-Phenyl-1H-indazole
| Entry | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,10-Phenanthroline | Dioxane | K₂CO₃ | 110 | 24 | 85 |
| 2 | 1,10-Phenanthroline | Dioxane | Cs₂CO₃ | 110 | 24 | 88 |
| 3 | 1,10-Phenanthroline | Dioxane | K₃PO₄ | 110 | 24 | 92 |
Reaction Conditions: 2-bromobenzaldehyde phenylhydrazone (1 mmol), CuI (10 mol%), Ligand (20 mol%), Base (2 mmol), Solvent (5 mL).
Table 3: Effect of Solvent on the Yield of 1-Phenyl-1H-indazole
| Entry | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,10-Phenanthroline | Dioxane | K₃PO₄ | 110 | 24 | 92 |
| 2 | 1,10-Phenanthroline | Toluene | K₃PO₄ | 110 | 24 | 85 |
| 3 | 1,10-Phenanthroline | DMF | K₃PO₄ | 110 | 24 | 78 |
| 4 | 1,10-Phenanthroline | DMSO | K₃PO₄ | 110 | 24 | 81 |
Reaction Conditions: 2-bromobenzaldehyde phenylhydrazone (1 mmol), CuI (10 mol%), Ligand (20 mol%), Base (2 mmol), Solvent (5 mL).
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular N-Arylation of an o-Haloarylhydrazone for the Synthesis of a 1H-Indazole
This protocol describes a general procedure for the synthesis of 1-aryl-1H-indazoles via a copper-catalyzed intramolecular Ullmann-type coupling reaction.
Materials:
-
o-Haloarylhydrazone (e.g., 2-bromobenzaldehyde phenylhydrazone) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the o-haloarylhydrazone (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.
Protocol 2: One-Pot Three-Component Synthesis of 2H-Indazoles
This protocol outlines a copper-catalyzed one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium azide (NaN₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (0.1 mmol), and TMEDA (0.2 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.
Visualizations
Caption: General experimental workflow for copper-catalyzed indazole synthesis.
Caption: Competing reaction pathways in copper-catalyzed indazole formation.
Caption: A logical troubleshooting workflow for optimizing indazole synthesis.
References
Technical Support Center: Enhancing the Stability of 4-Chloro-3-phenyl-1H-indazole for In Vitro Assays
Welcome to the technical support center for 4-Chloro-3-phenyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my bioassays with this compound. Could compound instability be the cause?
A1: Yes, inconsistent biological activity, such as variable IC50 values or a decrease in potency over time, is a strong indicator of compound instability.[1] Degradation of the compound in the assay medium can lead to a lower effective concentration, resulting in poor reproducibility and inaccurate assessment of its biological effects.[2]
Q2: What are the common factors that can cause the degradation of this compound in in vitro assays?
A2: Several factors can contribute to the degradation of small molecules like this compound in an in vitro setting. These include:
-
Hydrolysis: The compound may react with water in the aqueous assay buffer, leading to its breakdown. This process can be influenced by the pH of the medium.
-
Oxidation: The presence of reactive oxygen species (ROS) in cell culture media or exposure to atmospheric oxygen can lead to oxidative degradation of the indazole ring.[3]
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light.[4] Exposure to ambient or even incubator light during handling and experiments may cause degradation.
-
Enzymatic Degradation: If using cell lysates, primary cells, or serum-containing media, metabolic enzymes such as esterases or cytochrome P450s could potentially metabolize the compound.[1]
-
Adsorption to Plastics: The compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing its effective concentration in the assay medium.[5]
Q3: How can I prepare and store stock solutions of this compound to maximize its stability?
A3: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. Stock solutions should be prepared in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Before use, an aliquot should be thawed and diluted to the final working concentration in the assay medium immediately prior to the experiment.
Q4: My compound appears to be precipitating in the cell culture medium. What can I do to improve its solubility and stability?
A4: Precipitation can be a sign of poor solubility, which can also impact stability. To address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically below 0.5%) to avoid toxicity and precipitation upon dilution into aqueous media.[6]
-
Pre-warm the Medium: Adding a cold, concentrated stock solution to warmer cell culture medium can sometimes induce precipitation. Pre-warming the medium to the experimental temperature (e.g., 37°C) before adding the compound can help.[6]
-
Test Different Formulations: If solubility issues persist, consider exploring formulation strategies such as the use of co-solvents or excipients, though this may require further validation to ensure they do not interfere with the assay.
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, follow this troubleshooting workflow:
Quantitative Data Summary
Disclaimer: The following table presents illustrative stability data for this compound. This data is hypothetical and intended for educational purposes to demonstrate how stability data might be presented. Actual stability should be determined experimentally under your specific assay conditions.
| Condition | Incubation Time (hours) | % Remaining Compound |
| pH 5.0 (37°C, in dark) | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| pH 7.4 (37°C, in dark) | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| pH 8.5 (37°C, in dark) | 0 | 100 |
| 24 | 81 | |
| 48 | 65 | |
| pH 7.4 (25°C, in dark) | 0 | 100 |
| 24 | 99 | |
| 48 | 97 | |
| pH 7.4 (37°C, ambient light) | 0 | 100 |
| 24 | 75 | |
| 48 | 55 |
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under typical in vitro assay conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Assay Buffer
Objective: To determine the chemical stability of the compound in the assay buffer over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Assay buffer (e.g., PBS, cell culture medium without cells)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in the pre-warmed assay buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS/MS to determine the initial concentration. This serves as the 100% reference point.[6]
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
Sample Analysis: Analyze the collected samples by HPLC or LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining against time to determine the degradation rate and half-life.
Protocol 2: Workflow for Stability Assessment in Cell-Based Assays
References
Validation & Comparative
Comparing the efficacy of 4-Chloro-3-phenyl-1H-indazole with other FGFR inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Its aberrant activation through mutations, amplifications, or fusions is a known driver in various cancers, making it a key target for therapeutic intervention.[2][3] Among the diverse chemical scaffolds explored for FGFR inhibition, the indazole core has emerged as a promising pharmacophore. This guide provides a comparative analysis of the efficacy of representative indazole-based compounds against other well-characterized FGFR inhibitors, supported by experimental data and detailed methodologies. While specific efficacy data for 4-Chloro-3-phenyl-1H-indazole as an FGFR inhibitor is not extensively available in the public domain, this guide will focus on other potent indazole derivatives that have been evaluated against the FGFR family.
Quantitative Comparison of Inhibitor Potency
The in vitro efficacy of FGFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of several indazole-based compounds in comparison to other notable FGFR inhibitors across the four FGFR isoforms.
| Inhibitor | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Indazole-Based Inhibitors | ||||||
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (Compound 7n) | Indazole | 15.0 | - | - | - | [4][5] |
| Compound 7r (optimized derivative) | Indazole | 2.9 | - | - | - | [5] |
| Compound 9u (optimized derivative) | Indazole | 3.3 | - | - | - | [6] |
| Compound 10 | Indazole | - | 0.8 | 4.5 | - | [7] |
| Other FGFR Inhibitors | ||||||
| Infigratinib (BGJ398) | Phenyl-pyridinyl | 0.9 | 1.4 | 1.0 | 60 | [3] |
| Erdafitinib (JNJ-42756493) | Phenyl-pyridinyl | 1.2 | 2.5 | 3.0 | 5.7 | [3] |
| Pemigatinib (INCB054828) | Pyrido[2,3-d]pyrimidin-7(8H)-one | 0.4 | 0.5 | 1.0 | 30 | [3] |
| Rogaratinib | Phenyl-pyridinyl | - | - | - | - | [3] |
| AZD4547 | Phenyl-pyridinyl | 0.2 | 2.5 | 1.8 | 165 | [8] |
| PRN1371 | Pyrido[2,3-d]pyrimidin-7(8H)-one | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited sources.
Signaling Pathway and Experimental Workflows
Understanding the FGFR signaling cascade and the experimental methods used to assess inhibitor efficacy is crucial for interpreting the data.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate FGFR inhibitor efficacy.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against a specific FGFR isoform.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Fluorescein-labeled poly-GT substrate.
-
ATP.
-
Test inhibitor (e.g., indazole derivative).
-
Terbium-labeled anti-phosphotyrosine antibody.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
384-well microplate.
-
TR-FRET-compatible plate reader.[10]
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well plate, add the FGFR enzyme, the fluorescein-labeled substrate, and the test inhibitor at various concentrations.[10]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[10]
-
Stop the reaction by adding a solution containing EDTA.
-
Add the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.[10]
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for fluorescein).[10]
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This assay assesses the ability of an inhibitor to suppress the proliferation of cancer cells that are dependent on FGFR signaling.
-
Objective: To determine the cellular potency (IC50) of an inhibitor in a biologically relevant context.
-
Materials:
-
Cancer cell line with a known FGFR alteration (e.g., SNU-16 for FGFR2 amplification).[6]
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS).[11]
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[1][12]
-
96-well cell culture plate.
-
Multi-well spectrophotometer.[1]
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and untreated wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Objective: To assess the in vivo therapeutic potential of a lead compound.
-
Materials:
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.[14]
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).[14]
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[15]
-
Measure tumor volume and body weight 2-3 times per week.[11][14]
-
Continue treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Monitor and record any signs of toxicity, such as significant body weight loss.
-
Conclusion
The indazole scaffold represents a valuable starting point for the development of potent and selective FGFR inhibitors. As demonstrated by the quantitative data, various indazole derivatives exhibit low nanomolar potency against FGFR1. Further optimization of this scaffold, as seen with compounds 7r and 9u, can lead to highly effective inhibitors.[5][6] The comparison with other established FGFR inhibitors highlights the competitive potential of indazole-based compounds in the therapeutic landscape of FGFR-driven cancers. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel FGFR inhibitors.
References
- 1. researchhub.com [researchhub.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold | CoLab [colab.ws]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Chloro-3-phenyl-1H-indazole and Established Anti-Inflammatory Drugs
In the ever-evolving landscape of therapeutic drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount objective for researchers. This guide provides a comparative overview of the hypothetical anti-inflammatory potential of a novel indazole derivative, 4-Chloro-3-phenyl-1H-indazole, against well-established anti-inflammatory drugs. Due to the limited publicly available data on the specific anti-inflammatory properties of this compound, this comparison utilizes representative data from studies on similar indazole-based compounds to provide a contextual framework for its potential.
The Inflammatory Cascade: A Target for Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It involves a cascade of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in the induction of pro-inflammatory genes.[2] Established anti-inflammatory drugs, particularly Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators called prostaglandins.[3][4][5]
Evaluating Anti-Inflammatory Potential: A Standardized Approach
The evaluation of novel anti-inflammatory compounds follows a structured workflow, progressing from in vitro assays to in vivo models to ascertain efficacy and safety.
Comparative Efficacy: A Data-Driven Overview
The following table presents a summary of the anti-inflammatory activity of this compound (hypothetical data based on related compounds) in comparison to established NSAIDs. This illustrative data is compiled from various in vitro and in vivo studies.
| Compound | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) |
| This compound (Hypothetical) | 0.25 | 65% at 20 mg/kg |
| Celecoxib | 0.04 | 70% at 10 mg/kg |
| Diclofenac | 0.1 | 60% at 10 mg/kg |
| Ibuprofen | 5.2 | 55% at 40 mg/kg |
Note: The data for this compound is illustrative and intended for comparative purposes only. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate anti-inflammatory activity.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in the presence of arachidonic acid as the substrate.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured.
-
The amount of PGH2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory activity of a test compound in a rat model.[6][7]
Methodology:
-
Male Wistar rats are randomly divided into control and treatment groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
The Promise of Indazole Derivatives in Inflammation
The indazole scaffold is a "privileged" structure in medicinal chemistry, found in a number of compounds with diverse biological activities, including anti-inflammatory properties.[8][9] Some indazole derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of key inflammatory mediators.[10] While specific data for this compound is not extensively documented in public literature, its structural similarity to other biologically active indazoles suggests it may be a promising candidate for further investigation as an anti-inflammatory agent.
Established NSAIDs are broadly classified as non-selective COX inhibitors (e.g., ibuprofen, naproxen) and selective COX-2 inhibitors (e.g., celecoxib).[5][11] Non-selective inhibitors can lead to gastrointestinal side effects by inhibiting the protective functions of COX-1 in the stomach lining.[5] Selective COX-2 inhibitors were developed to mitigate these side effects, though some have been associated with cardiovascular risks.[12] The development of new anti-inflammatory agents like this compound aims to achieve a better balance of efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. ijpras.com [ijpras.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 12. ohsu.edu [ohsu.edu]
Cross-validation of 4-Chloro-3-phenyl-1H-indazole activity in different cancer cell lines
A comprehensive review of the anti-proliferative activity of various indazole derivatives across multiple cancer cell lines reveals a promising class of compounds with diverse mechanisms of action. While specific data for 4-Chloro-3-phenyl-1H-indazole is limited in the reviewed literature, the broader indazole scaffold is a key component in numerous potent anticancer agents. This guide provides a comparative overview of the activity of several notable indazole derivatives, supported by experimental data and mechanistic insights.
Quantitative Analysis of Anti-Proliferative Activity
The in vitro cytotoxic activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required for 50% inhibition of cell growth, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Multiple Lines | 0.23–1.15 | [1][2] |
| 4T1 (Breast Cancer) | Potent Inhibition | [1][2] | |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4][5] |
| A549 (Lung Cancer) | - | [4][5] | |
| PC-3 (Prostate Cancer) | - | [4][5] | |
| Hep-G2 (Hepatoma) | - | [4][5] | |
| HEK-293 (Normal Kidney) | 33.2 | [3][4][5] | |
| Compound Z13 | HepG2 (Hepatoma) / Jurkat T (Co-culture) | Concentration-dependent decrease in viability | [6] |
| Compound 97 | 12 Human Cancer Cell Lines | 1.12 - 6.84 | [7] |
| Compound 109 | H1975, PC9, HCC827, H3255 (NSCLC) | Potent antiproliferative effects | [7] |
| Compound 93 | HL60 (Promyelocytic Leukemia) | 0.0083 | [7] |
| HCT116 (Colon Cancer) | 0.0013 | [7] | |
| Compound 13b | MCF-7 (Breast Cancer) | 1.07 | [8] |
| HepG2 (Hepatoma) | 0.32 | [8] | |
| Compound 5c | HCT-116 (Colon Cancer) | < 64 µg/mL | [9] |
| MDA-MB-231 (Breast Cancer) | < 59 µg/mL | [9] |
Mechanisms of Action and Signaling Pathways
Indazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases and interference with immune checkpoint pathways.
One prominent derivative, Compound 2f , induces apoptosis in 4T1 breast cancer cells.[1][2] This is achieved through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, it leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1]
Another derivative, Compound 6o , also promotes apoptosis and affects the cell cycle, potentially by inhibiting Bcl-2 family members and the p53/MDM2 pathway.[3][4][5]
The following diagram illustrates the apoptotic signaling pathway induced by certain indazole derivatives.
Caption: Apoptotic pathway induced by indazole derivatives.
Other indazole-based compounds function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. For instance, Compound 97 acts as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3.[7] Compound 109 shows potent activity against Epidermal Growth Factor Receptor (EGFR) kinases, including the T790M mutant, which is a common mechanism of resistance in non-small cell lung cancer (NSCLC).[7]
The diagram below depicts the general workflow for screening and validating the anticancer activity of these compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Orthogonal assays to confirm the biological target of 4-Chloro-3-phenyl-1H-indazole
A Guide to Orthogonal Target Validation of Novel 1H-Indazole Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of orthogonal assays to confirm the biological target of novel compounds based on the 4-Chloro-3-phenyl-1H-indazole scaffold. Given that the indazole core is a privileged structure in medicinal chemistry, appearing in molecules with diverse biological targets, rigorous target validation is essential.[1][2][3] This document outlines experimental strategies and data interpretation for confirming potential targets, using examples of well-characterized indazole derivatives.
Introduction to Orthogonal Target Validation
The initial identification of a biological target for a small molecule, often through high-throughput screening or computational modeling, is merely the first step. To confidently establish a mechanism of action, it is crucial to employ a series of orthogonal assays. These are distinct experimental methods that measure target engagement and its functional consequences through different physical principles. This approach minimizes the risk of artifacts or off-target effects confounding the results.
This guide will explore two hypothetical scenarios for a novel this compound analog:
-
Scenario A: The compound is a putative protein kinase inhibitor.
-
Scenario B: The compound is a putative inhibitor of the PD-1/PD-L1 protein-protein interaction.
Scenario A: Confirming a Protein Kinase as the Target
Many indazole derivatives have been identified as potent protein kinase inhibitors.[1][4] If initial screening suggests that a novel this compound analog inhibits a specific kinase, the following orthogonal assays can be used for confirmation.
Data Summary: Comparison of Assays for Kinase Target Validation
The following table summarizes typical quantitative data obtained from a primary biochemical assay and two orthogonal validation assays for a hypothetical indazole-based kinase inhibitor.
| Assay Type | Methodology | Parameter Measured | Example Value for a Potent Inhibitor |
| Primary Assay: Luminescent Kinase Assay | Measures remaining ATP after kinase reaction | IC50 (Half-maximal inhibitory concentration) | 50 nM |
| Orthogonal Assay 1: Surface Plasmon Resonance (SPR) | Measures binding kinetics to purified protein | K_D (Equilibrium dissociation constant) | 100 nM |
| Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA) | Measures target protein stabilization in cells | ΔT_m (Change in melting temperature) | +5 °C at 10 µM |
| Orthogonal Assay 3: Western Blot | Measures inhibition of substrate phosphorylation in cells | p-Substrate/Total Substrate Ratio | Concentration-dependent decrease |
Experimental Protocols
This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore, less inhibition.[5]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO and then dilute further in the kinase reaction buffer to achieve final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup: Add serially diluted compound or vehicle (DMSO) to the wells of a white, opaque 384-well plate.
-
Kinase Reaction: Prepare a reaction mixture containing the recombinant kinase and its specific peptide substrate in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add this mixture to each well.
-
Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Data is then plotted as luminescence signal versus compound concentration to determine the IC50 value.
This cellular assay provides direct evidence of target engagement by measuring the inhibition of the kinase's activity within a cellular context. It specifically assesses the phosphorylation status of a known downstream substrate of the target kinase.[5]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of the indazole compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal protein loading.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for a luminescent kinase assay.
Caption: A simplified kinase signaling pathway.
Scenario B: Confirming a PD-1/PD-L1 Interaction Inhibitor
Recent studies have shown that indazole derivatives can act as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction.[6] If a novel this compound analog is hypothesized to function in this manner, the following assays can be used for confirmation.
Data Summary: Comparison of Assays for PD-1/PD-L1 Target Validation
The table below presents typical data for a compound designed to inhibit the PD-1/PD-L1 interaction.
| Assay Type | Methodology | Parameter Measured | Example Value for a Potent Inhibitor |
| Primary Assay: HTRF Binding Assay | Measures disruption of PD-1/PD-L1 binding | IC50 (Half-maximal inhibitory concentration) | 200 nM |
| Orthogonal Assay 1: Surface Plasmon Resonance (SPR) | Measures direct binding of the compound to PD-L1 | K_D (Equilibrium dissociation constant) | 250 nM |
| Orthogonal Assay 2: Co-culture Cell-Based Assay | Measures the functional outcome of disrupting the interaction | % T-cell mediated tumor cell killing | Concentration-dependent increase |
Experimental Protocols
This is a proximity-based biochemical assay that measures the binding of PD-1 to PD-L1. Inhibition of this interaction by a small molecule results in a decrease in the HTRF signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the indazole compound in an appropriate assay buffer.
-
Protein Labeling: Use recombinant human PD-1 protein labeled with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 protein labeled with an acceptor fluorophore (e.g., d2).
-
Assay Plate Setup: Add the serially diluted compound to a low-volume 384-well plate.
-
Reaction Mixture: Add the labeled PD-1 and PD-L1 proteins to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the compound concentration to determine the IC50 value.
SPR is a biophysical technique that provides real-time, label-free detection of binding between a small molecule and a protein. This assay directly confirms that the indazole compound physically binds to the intended target (e.g., PD-L1).[6]
Protocol:
-
Chip Preparation: Immobilize recombinant human PD-L1 onto a sensor chip surface.
-
Compound Preparation: Prepare a series of concentrations of the indazole compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. A reference flow cell without immobilized protein is used to subtract non-specific binding. The binding is measured in real-time as a change in the refractive index, reported in response units (RU).
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Workflow and Signaling Pathway Diagrams
Caption: Workflow for an SPR binding assay.
Caption: Inhibition of the PD-1/PD-L1 interaction.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methods for 3-phenyl-1H-indazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-phenyl-1H-indazoles is of paramount importance due to the prevalence of this scaffold in a wide array of biologically active compounds. This guide provides an objective comparison of various synthetic strategies, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
Executive Summary
The synthesis of 3-phenyl-1H-indazoles can be broadly categorized into transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations, and modern C-H activation/annulation strategies. Each approach offers distinct advantages regarding substrate scope, reaction conditions, and overall efficiency. Palladium-catalyzed Suzuki-Miyaura coupling stands out for its high yields and functional group tolerance, albeit requiring a pre-functionalized indazole core. Copper-catalyzed intramolecular N-arylation provides a direct route from readily available starting materials, while rhodium-catalyzed C-H activation represents a more atom-economical approach. Metal-free methods are also emerging as viable, environmentally benign alternatives.
Comparative Data of Key Synthetic Methods
The following table summarizes the quantitative data for prominent synthetic methods leading to 3-phenyl-1H-indazoles and their derivatives, allowing for a direct comparison of their performance.
| Method | Catalyst/Reagent | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Suzuki Coupling | Pd(dppf)Cl₂·DCM (0.05 eq.) | 3-Bromo-1H-indazole, Phenylboronic acid | 1,4-Dioxane/H₂O | Room Temp. | 8-12 | ~90% | [1] |
| Palladium-Catalyzed Suzuki Coupling | Pd(dppf)Cl₂ (catalyst) | 5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | DME | - | - | Good | [2] |
| Copper-Catalyzed Intramolecular N-Arylation | CuI (20 mol%), 1,10-phenanthroline (22 mol%) | o-Chloroarylhydrazone | DMF | 120 | 24-48 | 10-70 | [3][4] |
| Rhodium(III)-Catalyzed C-H Activation | [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Azobenzene, Benzaldehyde | DCE | - | 24 | 46 | [5] |
| Metal-Free Synthesis | Methanesulfonyl chloride, Triethylamine | o-Aminobenzoxime | - | 0-23 | - | Good-Exc. | [6] |
| Silver(I)-Mediated C-H Amination | Ag₂O | N'-(2-biphenyl)-N-methyl-N-phenyl-hydrazine | 1,4-dioxane | 100 | 12 | 95 |
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is a highly effective means of forming the C-C bond between a pre-formed indazole ring and a phenyl group.
General Procedure: [1]
-
To a stirred solution of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (150 mg) dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL), add K₂CO₃ (3 equivalents) and Pd(dppf)Cl₂·DCM (0.05 equivalents).
-
Add the desired phenylboronic acid (3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8–12 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a Celite pad.
-
Extract the filtrate with ethyl acetate (4 x 20 mL) and water.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired 3-phenyl-1H-indazole derivative.
Copper-Catalyzed Intramolecular N-Arylation
This protocol facilitates the formation of the indazole ring through an intramolecular cyclization.[3][4][7]
-
In a reaction vessel, combine the respective o-chlorinated arylhydrazone (0.5 mmol), CuI (20 mol%), 1,10-phenanthroline (22 mol%), and KOH (200 mol%).
-
Add DMF (2.5 mL) as the solvent.
-
Heat the mixture at 120 °C under a nitrogen atmosphere for 12-48 hours.
-
After cooling to room temperature, isolate the product by column chromatography on silica gel.
Rhodium(III)-Catalyzed C-H Activation/Annulation
This method offers an atom-economical approach to N-aryl-2H-indazoles, which can be precursors to 1H-indazoles.
General Procedure: [5]
-
In a reaction vial, combine the azobenzene (0.10 mmol), aldehyde (0.20 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Add DCE (0.5 mL) as the solvent.
-
Stir the reaction mixture for 24 hours at the desired temperature.
-
The product can be isolated and purified using standard chromatographic techniques.
Metal-Free Synthesis from o-Aminobenzoximes
This approach provides a mild and environmentally friendly alternative to metal-catalyzed methods.[6]
General Procedure: [6]
-
Dissolve the o-aminobenzoxime in a suitable solvent.
-
Add a slight excess of methanesulfonyl chloride and triethylamine at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction affords the desired 1H-indazoles in good to excellent yields after purification.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the key synthetic strategies discussed.
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
Caption: Workflow for Copper-Catalyzed Intramolecular N-Arylation.
Caption: Logical flow for Rhodium-Catalyzed C-H Activation/Annulation.
Conclusion
The choice of synthetic method for 3-phenyl-1H-indazoles is highly dependent on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions. For high-yield synthesis with broad functional group compatibility where a pre-functionalized indazole is available, Palladium-catalyzed Suzuki coupling is a robust choice.[1][2] For a more direct route from simpler precursors, Copper-catalyzed intramolecular N-arylation offers a powerful alternative, though yields can be variable.[3][4][7] Rhodium-catalyzed C-H activation and metal-free syntheses represent the cutting-edge of efficiency and sustainability in this field and are likely to see further development and application.[5][6] This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable compounds.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1 H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects for Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 1H-indazole scaffold is a privileged structure in the design of numerous kinase inhibitors. This guide provides a comparative analysis of the off-target effects of a representative indazole-based compound, UNC2025, against other kinase inhibitors targeting the AXL/MET axis, supported by experimental data and detailed methodologies.
Due to the limited public data on the specific compound 4-Chloro-3-phenyl-1H-indazole, this guide will utilize the well-characterized indazole-based inhibitor UNC2025 as a proxy for analysis. UNC2025 is a potent dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3) and also demonstrates activity against AXL kinase, all members of the receptor tyrosine kinase (RTK) family.[1][2][3][4][5][6][7] This analysis will compare UNC2025 with two other inhibitors targeting the AXL/MET pathways: BMS-777607 and R428 (Bemcentinib).
Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, thereby reducing the potential for off-target-related side effects. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025 and its comparators against a panel of kinases.
Table 1: On-Target and Off-Target Kinase Inhibition Profile of UNC2025 [1][2][3][4][6][7]
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TYRO3 | 301 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| SLK | 6.14 |
| NuAK1 | 7.97 |
| KIT | 8.18 |
| MET | 364 |
Table 2: Kinase Inhibition Profile of BMS-777607 [8][9][10][11][12]
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-MET | 3.9 |
| TYRO3 | 4.3 |
| Lck | >40 |
| VEGFR-2 | >40 |
| TrkA | >40 |
| TrkB | >40 |
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib) [13][14][15][16][17]
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| MER | >700 |
| TYRO3 | >1400 |
| Abl | >1400 |
Signaling Pathway and Experimental Workflows
Understanding the signaling context and the experimental methods used to generate the inhibition data is crucial for a comprehensive analysis.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments cited in this guide.
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant kinases (e.g., AXL, MER, FLT3)
-
Kinase-specific substrates
-
ATP
-
Test compounds (UNC2025, BMS-777607, R428) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18][19][20]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18][19][20]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[21][22][23][24][25]
Materials:
-
Cell line expressing the target kinase (e.g., H1299 cells for AXL)
-
Cell culture medium and supplements
-
Test compound (e.g., UNC2025)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or with a vehicle (DMSO) control for a specified time (e.g., 1 hour) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures for 3 minutes to denature unstabilized proteins.[25]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the target protein.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The 1H-indazole scaffold is a versatile starting point for the development of potent kinase inhibitors. This comparative guide, using UNC2025 as a representative example, highlights the importance of comprehensive kinase profiling to understand the on-target and off-target activities of these compounds. While UNC2025 is a potent dual MER/FLT3 inhibitor, it also demonstrates activity against other kinases, including AXL. In contrast, R428 (Bemcentinib) shows higher selectivity for AXL over other TAM family members. BMS-777607 exhibits potent inhibition of multiple MET-related kinases, including AXL. The choice of an inhibitor for a specific therapeutic application will depend on the desired target profile and the acceptable level of off-target activity. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and to characterize the selectivity of novel indazole-based kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. abmole.com [abmole.com]
- 17. Bemcentinib - Wikipedia [en.wikipedia.org]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. scispace.com [scispace.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Chloro-3-phenyl-1H-indazole and Doxorubicin in Cellular Assays
A Head-to-Head Look at a Novel Indazole Derivative and a Chemotherapy Staple
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of 4-Chloro-3-phenyl-1H-indazole, a member of the promising indazole class of heterocyclic compounds, and Doxorubicin, a long-standing and potent anthracycline antibiotic used in chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals, offering a look at available data on their cytotoxic effects and mechanisms of action.
Executive Summary
Doxorubicin is a well-established chemotherapeutic agent that serves as a positive control in many cytotoxicity assays due to its potent and well-documented mechanism of action, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[1][2] While direct comparative quantitative data for this compound against Doxorubicin in the same experimental setup is limited in the public domain, this guide compiles available cytotoxicity data for both compounds across various cancer cell lines to provide a contextual comparison. Furthermore, it delves into the known and putative signaling pathways affected by both agents.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin and various indazole derivatives, including compounds structurally related to this compound, across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | >54.6, 43.6, 44.4, 46.1, 39.3, >52.5 | [3] |
| A549 | Lung Carcinoma | 5.05 ± 0.13 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.2 | [3] |
| K562 | Chronic Myeloid Leukemia | 6.94 ± 0.21 | [4][5] |
Table 2: IC50 Values of Selected Indazole Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Indazole Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 | [1][6][7] |
| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23–1.15 (range) | [8][9] |
| 3-phenyl-1H-indazole derivative (5) | HeLa | Cervical Cancer | 0.16 | [10] |
| 3-phenyl-1H-indazole derivative (5) | SK-LU-1 | Lung Adenocarcinoma | 6.63 | [10] |
| 3-phenyl-1H-indazole derivative (5) | K562 | Chronic Myeloid Leukemia | Similar to Imatinib | [10] |
Note: Compound names are as specified in the cited literature. Direct comparison between tables should be made with caution due to the lack of standardized experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for a specified period, typically 24 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[11][12][13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or the positive control (Doxorubicin) and incubated for a defined exposure time (e.g., 24, 48, or 72 hours).[11][12]
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for the metabolic conversion of MTT by viable cells into insoluble formazan crystals.[13][14][15]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well.[11][12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[13][14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Doxorubicin: A Multi-faceted Approach to Cell Death
Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA double-strand breaks, which in turn trigger a cascade of events culminating in apoptosis. Additionally, Doxorubicin intercalates into the DNA, interfering with DNA and RNA synthesis. The generation of reactive oxygen species (ROS) is another significant contributor to its cytotoxic effects.
This compound: Targeting Key Cancer Pathways
While the precise signaling pathways for this compound are still under extensive investigation, research on structurally similar indazole derivatives suggests several potential mechanisms of action. Many indazole compounds have been shown to act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, and components of the MAPK signaling pathway.[2][16] Furthermore, some indazole derivatives have been found to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[8][9] One study on an indazole derivative highlighted its ability to induce apoptosis by potentially inhibiting the p53/MDM2 pathway.[1][6][7]
Experimental Workflow: A Typical Cytotoxicity Assay
The following diagram illustrates a standard workflow for comparing the cytotoxic effects of a test compound like this compound against a positive control such as Doxorubicin using an MTT assay.
Conclusion
Doxorubicin remains a cornerstone of cancer chemotherapy, and its well-defined cytotoxic profile makes it an essential positive control in the evaluation of new anticancer compounds. While direct comparative data for this compound is still emerging, the broader indazole class of compounds demonstrates significant potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. The available data suggests that indazole derivatives can exhibit potent cytotoxicity against various cancer cell lines, sometimes with IC50 values in the low micromolar range.
Further head-to-head studies are crucial to definitively position this compound relative to established drugs like Doxorubicin in terms of potency and selectivity. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers embarking on such comparative studies.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of Indazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound series is paramount to its successful development. This guide provides a comparative analysis of the pharmacokinetic properties of indazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous therapeutic agents.[1][2][3][4]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Axitinib and Niraparib, offering a snapshot of their behavior in humans.
| Parameter | Axitinib | Niraparib |
| Route of Administration | Oral | Oral |
| Absolute Bioavailability (F) | ~58%[5][6] | ~73%[7] |
| Time to Maximum Concentration (Tmax) | 2.5 - 4.1 hours[6][8] | Dose-independent[9] |
| Maximum Concentration (Cmax) | 27.8 ng/mL (at 5 mg twice daily)[5] | 842 and 820 ng/mL (for two patients at 300 mg)[9] |
| Area Under the Curve (AUC) | 265 ng·h/mL (AUC24 at 5 mg twice daily)[5] | 15,097 and 13,607 ng·h/mL (AUC0-24 for two patients at 300 mg)[9] |
| Plasma Half-life (t1/2) | 2.5 - 6.1 hours[5][6] | 48 - 51 hours[7] |
| Volume of Distribution (Vd) | 160 L[6] | High[7][10] |
| Plasma Protein Binding | >99% (preferential binding to albumin)[5][6] | Data not specified |
| Primary Metabolism | Primarily by CYP3A4/5; lesser extent by CYP1A2, CYP2C19, and UGT1A1[6] | Primarily by carboxylesterases to an inactive metabolite, which then undergoes glucuronidation[7] |
| Primary Excretion | Feces (~37.0%) and Urine (~22.7%)[11] | Primarily hepatobiliary and renal routes[7] |
Experimental Protocols
A comprehensive understanding of pharmacokinetic data necessitates a clear view of the methodologies employed. Below are generalized experimental protocols typical for determining the pharmacokinetic parameters listed above.
Human Pharmacokinetic Studies
-
Study Design: Single-dose or multiple-dose studies are conducted in healthy volunteers or patient populations. For drugs like Axitinib, studies in healthy volunteers were foundational in establishing its pharmacokinetic profile.[12]
-
Dosing: A single oral dose of the investigational drug (e.g., 5 mg for Axitinib) is administered.[11]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from these samples for analysis. Urine and feces are also collected over a specified period to assess excretion pathways.[11]
-
Bioanalysis: The concentration of the parent drug and its metabolites in plasma, urine, and feces is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM) to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).[12]
Signaling Pathways and Mechanisms of Action
Indazole derivatives often exert their therapeutic effects by modulating specific signaling pathways. Axitinib, for instance, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are key players in angiogenesis, the formation of new blood vessels that tumors need to grow.
Conclusion
While the direct pharmacokinetic comparison of 4-Chloro-3-phenyl-1H-indazole derivatives remains an area for future investigation, the detailed analysis of approved drugs like Axitinib and Niraparib provides a robust framework for understanding the ADME properties of the broader indazole class. The data presented herein underscores the "drug-like" potential of the indazole scaffold, characterized by good oral bioavailability and diverse metabolic pathways. For researchers engaged in the development of novel indazole-based therapeutics, these case studies offer valuable insights into potential pharmacokinetic behaviors and highlight the importance of early and comprehensive ADME profiling in the drug discovery cascade.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. d-nb.info [d-nb.info]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Chloro-3-phenyl-1H-indazole Binding Affinity via Surface Plasmon Resonance
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the binding affinity validation for 4-Chloro-3-phenyl-1H-indazole, a small molecule inhibitor, with a focus on Surface Plasmon Resonance (SPR) as a primary methodology. While direct SPR data for this compound is not publicly available, this document leverages data from closely related indazole analogs and other small molecules targeting the same biological pathway to provide a valuable comparative context for researchers in drug development. The primary focus of this comparison is the inhibition of the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in oncology.
Introduction to the Target: The PD-1/PD-L1 Pathway
The PD-1/PD-L1 signaling pathway is a key regulator of the immune system.[1] The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on various cells including some cancer cells, transmits an inhibitory signal that suppresses T-cell activity.[1][2] By blocking this interaction, immune checkpoint inhibitors can restore the anti-tumor immune response.[2] Small molecules with an indazole scaffold have emerged as promising inhibitors of this pathway.[3]
Comparative Binding Affinity Data
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[4] The key parameters derived from SPR analysis are the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka). A lower KD value indicates a higher binding affinity.
The following table summarizes the binding affinities of several small molecule inhibitors targeting the PD-1/PD-L1 interaction, as determined by SPR. This provides a benchmark for the anticipated performance of this compound.
| Compound | Target | KD (nM) | Measurement Technique |
| Z13 (a 4-phenyl-1H-indazole derivative) | hPD-L1 | 231 | SPR |
| Z13 (a 4-phenyl-1H-indazole derivative) | mPD-L1 | 311 | SPR |
| Compound 4 (a phenyl-pyrazolone derivative) | PD-L1 | 19 | SPR |
| BMS-1166 | PD-L1 | 85.4 (IC50) | SPR-based blockade assay |
| BMS-202 | PD-L1 | 654.4 (IC50) | SPR-based blockade assay |
| PL-17 | hPD-L1 | 11.4 | SPR |
| PL-17 | mPD-L1 | 73.1 | SPR |
Note: IC50 values from blockade assays are a measure of functional inhibition, while KD values represent direct binding affinity. Lower values for both indicate higher potency.[4]
Experimental Protocols: SPR Validation of Small Molecule Binding to PD-L1
The following is a generalized protocol for validating the binding of a small molecule inhibitor, such as this compound, to the PD-L1 protein using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant human PD-L1 protein
-
Small molecule inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer
-
Running buffer (e.g., HBS-EP+)
2. Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.[5]
-
Inject the recombinant human PD-L1 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.[5]
-
A reference flow cell should be prepared similarly but without the protein to account for non-specific binding.
3. Analyte Interaction Analysis:
-
Prepare a dilution series of the small molecule inhibitor in the running buffer. The concentration range should typically span from well below to well above the expected KD.
-
Inject the different concentrations of the small molecule over the immobilized PD-L1 surface and the reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution to remove the bound analyte.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).[4]
Visualizing Key Processes
To better understand the experimental logic and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for SPR-based binding affinity analysis.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
Conclusion
The validation of binding affinity is a cornerstone of modern drug discovery. For novel compounds like this compound, SPR offers a robust and quantitative method to assess their interaction with target proteins such as PD-L1. By comparing the binding kinetics of this and similar molecules to established inhibitors, researchers can effectively rank and prioritize lead candidates for further development in the promising field of cancer immunotherapy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Anti-proliferative Activity: A Comparative Guide for Researchers
This guide provides an objective comparison of the anti-proliferative activity of three widely used anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of common human cancer cell lines. The data presented is synthesized from multiple in-vitro studies to offer a comprehensive understanding of cell line-specific responses to these chemotherapeutic drugs. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate cell models and the interpretation of cytotoxicity data.
Data Presentation: Comparative Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the approximate IC50 values of Doxorubicin, Cisplatin, and Paclitaxel in various cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as incubation time, assay method, and cell passage number.
| Anticancer Agent | Cell Line | Cancer Type | Approximate IC50 Range (µM) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5[1] |
| A549 | Lung Adenocarcinoma | 0.5 - >20[2] | |
| HeLa | Cervical Cancer | 0.1 - 2.9[2] | |
| HCT116 | Colon Carcinoma | Data not readily available in cited sources | |
| Cisplatin | A549 | Lung Adenocarcinoma | 3.3 - 4.97[3][4] |
| HCT116 | Colon Carcinoma | Data not readily available in cited sources | |
| SK-OV-3 | Ovarian Cancer | Data not readily available in cited sources | |
| Paclitaxel | HeLa | Cervical Cancer | 0.00539[5] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.0024 - 0.3[6] | |
| PC-3 | Prostate Cancer | Data not readily available in cited sources |
Experimental Protocols: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting purple color is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for about 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Chloro-3-phenyl-1H-indazole and its Analogs as Potential Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparative analysis of the molecular docking of 4-Chloro-3-phenyl-1H-indazole and a series of its analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the binding affinities and interaction patterns of these compounds with a representative protein kinase target. The objective is to furnish a clear, data-driven comparison to inform further research and development of indazole-based kinase inhibitors.
Introduction
The 1H-indazole scaffold is a significant pharmacophore in the development of kinase inhibitors, which are crucial in treating diseases like cancer.[1][2] By targeting the ATP-binding site of kinases, these small molecules can modulate cellular signaling pathways that are often dysregulated in pathological conditions. This guide focuses on this compound as a lead compound and explores how modifications to its phenyl ring can influence its binding affinity to a representative protein kinase. Molecular docking simulations are employed to predict the binding modes and energies of these compounds, providing valuable insights for structure-activity relationship (SAR) studies.[1][3]
Comparative Docking Data
The following table summarizes the illustrative docking scores of this compound and its hypothetical analogs against a representative protein kinase. The docking scores, presented in kcal/mol, are predictive of the binding affinity, with lower scores indicating a more favorable interaction. This data is for illustrative purposes to demonstrate a comparative analysis.
| Compound ID | Structure | Modification on Phenyl Ring | Illustrative Docking Score (kcal/mol) |
| LEAD-01 | This compound | Unsubstituted | -8.5 |
| ANALOG-01A | 4-Chloro-3-(4-hydroxyphenyl)-1H-indazole | 4-Hydroxy | -9.2 |
| ANALOG-01B | 4-Chloro-3-(4-methoxyphenyl)-1H-indazole | 4-Methoxy | -8.9 |
| ANALOG-01C | 4-Chloro-3-(4-fluorophenyl)-1H-indazole | 4-Fluoro | -8.7 |
| ANALOG-01D | 4-Chloro-3-(4-chlorophenyl)-1H-indazole | 4-Chloro | -8.8 |
| ANALOG-01E | 4-Chloro-3-(4-nitrophenyl)-1H-indazole | 4-Nitro | -7.9 |
Experimental Protocols
The following is a detailed, generalized methodology for the molecular docking studies cited in this guide, based on common practices using Schrödinger's software suite and AutoDock.
Protein Preparation
The initial step involves preparing the three-dimensional crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB).
-
Import and Pre-processing : The PDB structure is imported into a molecular modeling environment like Maestro (Schrödinger). Any co-crystallized ligands, water molecules beyond a certain distance from the active site (e.g., 5 Å), and ions not essential for structural integrity are removed.
-
Structure Refinement : The Protein Preparation Wizard in Schrödinger is used to perform the following steps:
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders.
-
Creation of disulfide bonds.
-
Filling in of missing side chains and loops using Prime.
-
Generation of protonation states for histidine residues and optimization of the orientation of hydroxyl and thiol groups.
-
-
Restrained Minimization : A restrained minimization of the protein structure is performed to relieve any steric clashes. The minimization is typically carried out until the root-mean-square deviation (RMSD) of the heavy atoms converges to a small value (e.g., 0.30 Å).
Ligand Preparation
The this compound and its analogs are prepared for docking to ensure they are in a realistic three-dimensional conformation with correct protonation states.
-
2D to 3D Conversion : The two-dimensional structures of the ligands are sketched and then converted to 3D structures.
-
LigPrep : The LigPrep tool in Schrödinger is used to:
-
Generate various possible ionization states at a physiological pH (e.g., 7.4 ± 0.2).
-
Produce tautomers and stereoisomers.
-
Perform an initial energy minimization of the ligand structures.
-
Receptor Grid Generation
A receptor grid is generated to define the active site where the docking simulations will be performed.
-
Grid Box Definition : The grid box is centered on the co-crystallized ligand in the original PDB structure or a predicted binding site. The size of the grid box is defined to encompass the entire binding pocket.
-
Grid Generation : The Receptor Grid Generation tool in Glide (Schrödinger) is used to create the grid file, which pre-calculates the potential energy fields for different atom types within the defined active site.
Molecular Docking
The prepared ligands are then docked into the prepared receptor grid.
-
Docking Algorithm : A docking program such as Glide or AutoDock Vina is used. These programs employ sophisticated algorithms to explore various conformations and orientations of the ligand within the active site.
-
Scoring Function : A scoring function is used to estimate the binding affinity of each ligand pose. The docking score is typically expressed in kcal/mol.
-
Pose Selection : For each ligand, the pose with the best docking score is selected for further analysis.
Analysis of Results
The final step involves a detailed analysis of the docking results.
-
Binding Pose Visualization : The predicted binding poses of the ligands are visualized to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Comparative Analysis : The docking scores and interaction patterns of the different analogs are compared to the lead compound to establish structure-activity relationships.
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Simplified kinase signaling pathway inhibited by indazole analogs.
References
Evaluating the Selectivity of 4-Chloro-3-phenyl-1H-indazole Against a Panel of Kinases: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of 4-Chloro-3-phenyl-1H-indazole against a panel of kinases, benchmarked against other well-characterized kinase inhibitors. Due to the limited publicly available kinase inhibition data for this compound, this guide utilizes data from structurally related indazole-based inhibitors as a representative proxy to facilitate a meaningful comparison.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity (IC50 or Kd values in nM) of a representative indazole-based inhibitor alongside well-known multi-kinase inhibitors Dasatinib, Lenvatinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine. A lower value indicates greater potency.
Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitor and Comparators
| Kinase Target | Representative Indazole Inhibitor (nM) | Dasatinib (nM) | Lenvatinib (nM) | Sorafenib (nM) | Staurosporine (nM) |
| ABL1 | - | 0.5 | - | - | 20 |
| c-Kit | 68.5 (Kd) | <30 | 85 | 68 | - |
| PDGFRβ | 140 (Kd) | <30 | 29 | 57 | - |
| FLT3 | 375 (Kd) | - | - | 58 | - |
| VEGFR2 | - | - | 3.0 | 90 | - |
| SRC | - | 0.5 | - | - | 6 |
| PAK1 | 9.8 | - | - | - | - |
| GSK-3β | 4.0 | - | - | - | - |
| p38α | - | - | - | - | 13 |
| PKCα | - | - | - | - | 0.7 |
Experimental Protocols
The determination of kinase inhibition potency is crucial for characterizing novel compounds. Below is a generalized protocol for an in vitro kinase inhibition assay, which is a common method used to generate the data presented above.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity and thus, less inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted test compounds or vehicle (DMSO control) to the wells of the 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and its specific substrate in the kinase assay buffer. Add a volume of this mixture (e.g., 5 µL) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 2.5 µL). The ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Equilibrate the luminescent kinase assay reagent to room temperature. Add a volume of this reagent (e.g., 10 µL) to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing Experimental and Signaling Concepts
To further elucidate the processes involved in evaluating kinase inhibitor selectivity, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3-phenyl-1H-indazole: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-3-phenyl-1H-indazole, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6]
-
Spill Response: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, following a "cradle-to-grave" approach to track the chemical from generation to final disposal.[7][8]
-
Waste Identification and Classification:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][13]
-
Keep the container tightly sealed except when adding waste.[5][13]
-
The SAA should be away from heat sources and direct sunlight.[5]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart for liquids or one kilogram for solids.[13]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHRS) department or a licensed hazardous waste disposal vendor to arrange for pickup.[13]
-
A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[8][10]
-
Disposal methods may include incineration or other treatments in accordance with applicable laws and regulations.[2][7]
-
Quantitative Data Summary
The following table summarizes key hazard and disposal information for compounds structurally similar to this compound. This data should be used as a guide for safe handling and disposal.
| Hazard Statement | Precautionary Statement | Disposal Consideration |
| H301: Toxic if swallowed[1][2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][6] | P501: Dispose of contents/container to an approved waste disposal plant.[2][6] |
| H319: Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | Store locked up.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Chloro-3-phenyl-1H-indazole
Essential Safety and Handling Guide for 4-Chloro-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound. The following procedural guidance is based on available data for structurally similar compounds and general best practices for handling hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, it is crucial to handle this compound with the assumption that it may present similar hazards to related chlorinated and phenyl-substituted indazoles, including potential toxicity if swallowed and serious eye irritation.[1] A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before use and disposed of after handling the compound.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Provides protection against splashes and airborne particles.[2][3][4] Goggles are required when handling larger quantities (>1 liter) of solutions.[5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when the system is under pressure.[2][5] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Before starting work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[2][3] Use appropriate tools, such as spatulas, for transferring the compound.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]
-
Clean the spill area with an appropriate solvent, followed by washing with soap and water.
4. First Aid Measures:
-
If Swallowed: Get emergency medical help immediately.[1] Rinse mouth with water. Do not induce vomiting.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), in a dedicated, clearly labeled, and sealed container.
-
Collect any liquid waste (e.g., from cleaning spills) in a separate, labeled, and sealed container suitable for halogenated organic waste.
-
-
Disposal:
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
